molecular formula C8H15ClN2O B1377186 octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride CAS No. 1427380-17-3

octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride

カタログ番号: B1377186
CAS番号: 1427380-17-3
分子量: 190.67 g/mol
InChIキー: YRHHWRFYFJHUQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is a synthetically accessible nitrogen-containing heterocyclic scaffold of significant value in medicinal chemistry and neuropharmacology research. Its primary research application is as a critical precursor in the design and synthesis of potent and selective mu-opioid receptor antagonists . Compounds built upon this core structure have demonstrated sub-nanomolar affinity (K i = 0.47 nM) for the human mu-opioid receptor and potent in vitro antagonist activity (IC 50 = 1.8 nM), providing researchers with valuable tools for probing opioid receptor function and signaling . Furthermore, this octahydropyrido[1,2-a]pyrazine scaffold is also being investigated in other therapeutic areas. Recent patent literature indicates its application in the development of inhibitors for Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system . This highlights the scaffold's versatility and potential in the treatment of a range of conditions, including pain, neurodegenerative diseases, and neuroinflammation . Its constrained bicyclic structure offers a rigid platform for exploring structure-activity relationships and optimizing drug-like properties in lead compound optimization.

特性

IUPAC Name

1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-6-10-4-2-1-3-7(10)5-9-8;/h7H,1-6H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHHWRFYFJHUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)NCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride: A Comprehensive Guide to Properties, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In modern drug discovery, the transition from flexible, linear molecules to conformationally restricted scaffolds is a proven strategy for enhancing target affinity and metabolic stability. Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride represents a privileged bicyclic piperazine building block. By fusing a piperidine ring with a piperazinone moiety, this scaffold provides a rigidified 3D architecture that is highly sought after in the development of Central Nervous System (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic protocols for this critical chemical building block.

Physicochemical Properties & Hazard Profile

Understanding the baseline physicochemical parameters of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is essential for downstream formulation and assay development. The hydrochloride salt form is specifically utilized to maximize aqueous solubility and solid-state stability[1].

Table 1: Chemical Identity and Physicochemical Data
PropertyValueSource Verification
IUPAC Name hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one hydrochloride[1]
CAS Number 1427380-17-3[2]
Molecular Formula C₈H₁₅ClN₂O[1]
Molecular Weight 190.67 g/mol [1]
Monoisotopic Mass (Free Base) 154.11061 Da[3]
Predicted XlogP 0.3[3]
Primary MS Adduct [M+H]⁺ at m/z 155.11789[3]
Table 2: GHS Hazard Classifications

Handling this compound requires adherence to specific safety protocols due to its pharmacological activity. The primary hazard classifications include[2]:

Hazard Class Category Hazard Codes Description
Acute Toxicity Category 4 H302 + H312 + H332 Harmful via oral, dermal, and inhalation routes.
Skin Irritation Category 2 H315 Causes skin irritation.
Eye Irritation Category 2A H319 Causes serious eye irritation.

| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness (indicative of CNS penetration). |

Structural Biology & Medicinal Chemistry Rationale

The strategic incorporation of the octahydro-1H-pyrido[1,2-a]piperazin-3-one scaffold into a drug candidate is driven by three core mechanistic advantages:

  • Conformational Restriction (Entropic Optimization): Flexible piperazines incur a high entropic penalty upon binding to a target protein. The bicyclic fusion locks the molecule into a bioactive conformation, significantly reducing this penalty and often yielding a logarithmic increase in binding affinity.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes rapidly metabolize exposed basic amines via N-dealkylation. The steric bulk of the fused ring system, combined with the electron-withdrawing nature of the lactam carbonyl, reduces the basicity and accessibility of the nitrogen atoms, thereby extending the compound's half-life.

  • Mitigation of hERG Liability: Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, causing cardiotoxicity. The lactam moiety in this scaffold lowers the overall pKa of the system, systematically reducing hERG binding affinity while maintaining sufficient lipophilicity for Blood-Brain Barrier (BBB) penetration.

ScaffoldWorkflow A Target Identification (e.g., GPCR, Kinase) B Hit Compound (Flexible Piperazine) A->B C Scaffold Hopping (Conformational Restriction) B->C D Octahydro-1H-pyrido[1,2-a] piperazin-3-one Integration C->D E In Vitro Profiling (Binding & ADME) D->E F Lead Optimization (Enhanced BBB Penetration) E->F

Caption: Workflow for integrating the conformationally restricted bicyclic scaffold into drug discovery.

Synthetic Methodology & Experimental Protocols

To ensure high purity (≥97%)[1] and reproducibility, the synthesis of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is executed via a highly controlled, two-stage cyclization process starting from 2-(aminomethyl)piperidine.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation (Intermediate Formation)

  • Procedure: Dissolve 2-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C under an inert argon atmosphere. Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of ethyl bromoacetate (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality & Logic: TEA acts as an acid scavenger to neutralize the HBr byproduct. If HBr is not neutralized, it will protonate the nucleophilic amine, halting the reaction. DCM is chosen as the solvent because its polar aprotic nature stabilizes the transition state of the SN2 substitution without participating in unwanted side reactions.

Step 2: Intramolecular Lactamization (Cyclization)

  • Procedure: Concentrate the intermediate in vacuo, resuspend in anhydrous toluene, and add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Heat the mixture to reflux (approx. 110°C) for 12 hours using a Dean-Stark apparatus.

  • Causality & Logic: The intramolecular amidation releases ethanol as a byproduct. Refluxing in toluene allows for the azeotropic removal of this ethanol. According to Le Chatelier's principle, continuously removing the byproduct drives the equilibrium entirely toward the cyclized lactam product, maximizing yield and preventing the reverse reaction.

Step 3: Hydrochloride Salt Formation

  • Procedure: Isolate the free base via silica gel chromatography. Dissolve the purified free base in anhydrous diethyl ether and cool to 0°C. Introduce 4N HCl in 1,4-dioxane dropwise until precipitation ceases. Filter the resulting white solid and dry under high vacuum.

  • Causality & Logic: The free base is an oil or low-melting solid prone to oxidative degradation. Conversion to the hydrochloride salt yields a stable, highly crystalline solid (MW: 190.67 g/mol )[1] that is ideal for long-term storage and direct use in biological assays.

Synthesis S1 2-(Aminomethyl)piperidine R1 Ethyl bromoacetate TEA, DCM, 0°C to RT S1->R1 I1 Intermediate: N-alkylated ester R1->I1 R2 K2CO3, Toluene Reflux, 12h I1->R2 P1 Free Base: Octahydro-1H-pyrido[1,2-a] piperazin-3-one R2->P1 R3 HCl in Dioxane 0°C, 1h P1->R3 F Final Product: HCl Salt R3->F

Caption: Step-by-step synthetic pathway for octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride.

Analytical Characterization & Self-Validating Workflows

To guarantee scientific integrity, the synthetic protocol incorporates a self-validating analytical loop. You must not rely solely on TLC; orthogonal analytical techniques are required to confirm structural identity.

  • LC-MS Tracking (Reaction Validation): The completion of the lactamization step is self-validating via LC-MS. The linear intermediate will disappear, and the cyclized free base will emerge, confirmed by the detection of the [M+H]⁺ adduct at m/z 155.11[3].

  • FTIR Spectroscopy (Functional Group Shift): Infrared spectroscopy provides immediate, non-destructive confirmation of cyclization. The uncyclized intermediate exhibits a distinct ester carbonyl stretch at ~1735 cm⁻¹. Upon successful lactamization, this peak shifts dramatically to ~1650 cm⁻¹, definitively proving the formation of the lactam ring.

  • NMR Spectroscopy (Purity Assessment): ¹H-NMR (in D₂O or DMSO-d₆) will confirm the absence of the ethyl ester protons (a quartet and triplet typically found in the intermediate), while ¹³C-NMR will show the characteristic downfield shift of the lactam carbonyl carbon.

References

  • NextSDS. "octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • PubChemLite. "Octahydro-1h-pyrido[1,2-a]piperazin-3-one hydrochloride (C8H14N2O)." Université du Luxembourg / LCSB. Available at:[Link]

Sources

Comprehensive NMR Spectral Analysis and Structural Elucidation of Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary & Structural Context

The compound octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is a conformationally restricted, nitrogen-containing bicyclic scaffold highly valued in modern drug discovery for its favorable pharmacokinetic properties.

Note on Nomenclature: While frequently indexed in commercial catalogs as a "piperazin-3-one," the rigorous IUPAC designation for this fused bicyclic core is octahydropyrido[1,2-a]pyrazin-3-one . The architecture consists of a piperidine ring fused to a piperazinone (lactam) ring, sharing a bridgehead nitrogen (N5) and a bridgehead carbon (C9a)[1].

The Causality of the Hydrochloride Salt

Understanding the protonation state is the most critical factor before interpreting the NMR data. The molecule contains two nitrogen atoms:

  • N2 (Amide Nitrogen): The lone pair is delocalized into the adjacent C3 carbonyl π -system, rendering it non-basic.

  • N5 (Bridgehead Tertiary Amine): This aliphatic nitrogen retains its localized lone pair and is highly basic.

In the hydrochloride salt form, protonation occurs exclusively at N5 . This localized positive charge ( N+ ) induces a powerful inductive deshielding effect ( −I effect) that propagates through the σ -framework. Consequently, the α -protons (at C4, C6, and C9a) are shifted significantly downfield compared to the free base[2].

Experimental Methodology: Self-Validating NMR Workflow

To ensure high-fidelity data and reproducible structural elucidation, the following self-validating protocol must be strictly adhered to.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh 15–20 mg of the hydrochloride salt. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO- d6​ is required over CDCl 3​ due to the high polarity and insolubility of the hydrochloride salt.

  • Instrument Setup: Transfer the solution to a high-precision 5 mm NMR tube (e.g., Norell 509-UP) and insert it into a 400 MHz (or higher) spectrometer equipped with a multinuclear broadband cryoprobe.

  • Tuning, Matching, and Shimming: Perform automatic tuning and matching (ATM) for 1 H and 13 C nuclei. Execute 3D gradient shimming. Self-Validation Check: The line width at half-height (FWHM) of the internal TMS peak must be ≤0.8 Hz. If broader, re-shim to prevent multiplet distortion.

  • 1D Acquisition Parameters:

    • 1 H NMR: 16 scans, spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to 2.0 s.

    • 13 C NMR: 512–1024 scans, D1​ of 2.0 s, spectral width of 250 ppm, utilizing WALTZ-16 proton decoupling.

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct manually.

NMR_Workflow S1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) S2 Lock & Shim (Automated Gradient Shimming) S1->S2 S3 1D Acquisition (1H, 13C, DEPT-135) S2->S3 S4 2D Acquisition (COSY, HSQC, HMBC) S3->S4 S5 Data Processing (Fourier Transform, Phase Corr.) S4->S5 S6 Spectral Assignment (Multiplet Analysis) S5->S6

Step-by-step NMR acquisition and processing workflow for structural elucidation.

1 H NMR Spectral Analysis & Mechanistic Insights

The rigid trans-decalin-like chair-chair conformation of the bicyclic core restricts free bond rotation. As a result, the methylene protons (particularly at C4, C6, and C1) are rendered diastereotopic , appearing as distinct axial and equatorial signals with complex geminal coupling ( 2J≈12−14 Hz).

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Assignment Notes
N5-H + 10.25br s1HAmmonium proton; broad due to quadrupolar relaxation and exchange.
N2-H 8.15br s1HLactam amide proton; highly deshielded by the adjacent carbonyl.
H4 eq​ 4.10dd1H α to N5 + and C=O. Equatorial proton is downfield of axial due to anisotropy.
H4 ax​ 3.85d1HGeminal coupling with H4 eq​ .
H9a 3.65m1HBridgehead methine proton; strongly deshielded by the adjacent N5 + .
H6 eq​ 3.40br d1H α to N5 + . Distinct from H4 due to absence of carbonyl influence.
H1 eq/ax​ 3.20 - 3.35m2HAdjacent to the amide NH and C9a.
H6 ax​ 3.10td1HExhibits large axial-axial coupling constants ( 3J≈10−12 Hz).
H9 eq/ax​ 1.80 - 2.05m2HPiperidine ring backbone.
H7 eq/ax​ 1.65 - 1.90m2HPiperidine ring backbone.
H8 eq/ax​ 1.40 - 1.70m2HPiperidine ring backbone; most shielded aliphatic protons.

Self-Validation Check: The integration of the highly deshielded H4 protons must exactly match the integration of the H9a bridgehead proton in a 2:1 ratio. A deviation >5% indicates incomplete relaxation, requiring an increase in the D1​ delay.

13 C and 2D NMR Strategies for Unambiguous Assignment

To resolve overlapping multiplets in the aliphatic region (1.40 - 2.05 ppm), 2D NMR techniques (COSY, HSQC, HMBC) are mandatory.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Carbon PositionChemical Shift ( δ , ppm)DEPT-135 PhaseAssignment Notes
C3 165.2Quaternary (Null)Lactam carbonyl; confirmed via HMBC correlations from H4.
C9a 60.5Positive (CH)Bridgehead methine; confirmed via HSQC.
C4 58.1Negative (CH 2​ )Deshielded by both N5 + and C=O.
C6 52.4Negative (CH 2​ )Deshielded purely by N5 + .
C1 42.8Negative (CH 2​ )Adjacent to amide nitrogen.
C9 28.3Negative (CH 2​ )Piperidine backbone.
C7 23.6Negative (CH 2​ )Piperidine backbone.
C8 21.2Negative (CH 2​ )Piperidine backbone; most shielded carbon.
2D Correlation Logic
  • COSY ( 1 H- 1 H): Traces the continuous spin system of the piperidine ring from the bridgehead: H9a H9 H8 H7 H6.

  • HMBC ( 1 H- 13 C): Crucial for assigning the isolated C4 protons. H4 will show a strong 2J correlation to the C3 carbonyl (165.2 ppm) and a 3J correlation to C9a, bridging the two rings.

NMR_Logic H9a H9a (Bridgehead) H9 H9 (Axial/Equatorial) H9a->H9 COSY (3J) C3 C3 (Carbonyl) H9a->C3 HMBC (3J) H8 H8 (Axial/Equatorial) H9->H8 COSY (3J) H7 H7 (Axial/Equatorial) H8->H7 COSY (3J) H6 H6 (Axial/Equatorial) H7->H6 COSY (3J) H4 H4 (Alpha to C=O) H4->C3 HMBC (2J/3J)

Logical mapping of COSY spin systems and HMBC correlations for structural assignment.

Conclusion

The structural elucidation of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride relies heavily on understanding the electronic impact of N5 protonation and the diastereotopic nature of its rigid bicyclic framework. By utilizing a self-validating 1D and 2D NMR workflow, researchers can confidently map the complex spin systems and confirm the integrity of this valuable pharmaceutical scaffold.

References

  • NextSDS - octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride — Chemical Substance Information. Available at: [Link][2]

  • National Center for Biotechnology Information (PubChem) - (+-)-1,4-Diazabicyclo[4.4.0]decane (Structural Analogs and Nomenclature). Available at:[Link][1]

Sources

Mechanism of Action for Octahydro-1H-pyrido[1,2-a]piperazin-3-one Derivatives: A Structural and Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The octahydro-1H-pyrido[1,2-a]piperazin-3-one (OHPP) scaffold is a highly versatile, bicyclic heterocyclic core that has garnered significant attention in modern medicinal chemistry. Structurally, it consists of a piperidine ring fused to a piperazinone ring. This rigid, sp3-rich bicyclic system restricts the conformational degrees of freedom, effectively "locking" the molecule into a bioactive conformation.

From a structural pharmacology perspective, the OHPP core provides two critical interaction vectors:

  • The Lactam Carbonyl (Position 3): Acts as a potent, directional hydrogen-bond acceptor.

  • The Basic Tertiary Amine: Capable of forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) within target protein binding pockets.

By appending various functional groups (e.g., aryl, heteroaryl, or alkyl chains) to this core, researchers have directed these derivatives toward distinct therapeutic targets. Current literature and patent landscapes highlight two primary mechanisms of action (MoA) for OHPP derivatives: ATP-competitive Kinase Inhibition (specifically PI3K and EGFR) [1, 3] and Viral Gene Transcription Inhibition [2].

Primary Mechanisms of Action

Pathway A: ATP-Competitive Kinase Inhibition (PI3K/EGFR)

Phosphoinositide 3-kinases (PI3Ks) are lipid kinases that phosphorylate the 3-OH position of the inositol ring of membrane-bound substrates, generating PIP3, a critical docking site for downstream signaling proteins like AKT [1]. OHPP derivatives, particularly those with extended heteroaryl substitutions, function as Type I kinase inhibitors.

Causality of Binding: The rigid OHPP scaffold mimics the adenine ring of ATP. The lactam motif forms crucial hydrogen bonds with the hinge region of the kinase domain (e.g., Val851 in PI3Kγ), while the hydrophobic bulk of the piperidine ring occupies the selectivity pocket. This competitive binding prevents ATP hydrolysis, thereby halting the conversion of PIP2 to PIP3 and inducing apoptosis in hyperproliferative cells[3].

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K Enzyme RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes OHPP OHPP Derivative OHPP->PI3K Competes with ATP (Blocks Activity) OHPP->PIP3 Prevents Formation Apoptosis Apoptosis (Cell Death) OHPP->Apoptosis Induces via AKT Inhibition

Caption: Mechanism of PI3K pathway inhibition by OHPP derivatives, preventing AKT-mediated cell survival.

Pathway B: Antiviral Gene Transcription Inhibition

Recent breakthroughs have identified piperazinone-fused hydroxypyridinones (structural analogs of OHPP) as potent inhibitors of Herpes Simplex Virus (HSV) replication. Unlike traditional nucleoside analogs (e.g., Acyclovir) that terminate viral DNA chains, these derivatives exhibit a distinct MoA by inhibiting viral gene transcription [2]. Time-of-addition studies confirm that these compounds do not act as direct virucidal agents but rather interfere with the early-to-intermediate stages of the viral replication cycle inside the host cell.

Quantitative Pharmacological Data

To contextualize the efficacy of OHPP derivatives, the following table synthesizes representative biochemical and cell-based potency data across different targets, comparing them against established clinical standards [2, 3].

Compound Class / DrugPrimary TargetInhibitor ClassBiochemical IC₅₀ (nM)Cell-Based Potency (IC₅₀, nM)Functional Outcome
OHPP-Aryl Derivative PI3KδLipid Kinase Inhibitor3.2 ± 0.512 - 25Apoptosis in A431 cells
OHPP-Hydroxypyridinone HSV-1 TranscriptionNon-nucleoside AntiviralN/A (Transcription)2,000 - 10,000>96% Viral Plaque Reduction
Idelalisib (Standard) PI3KδLipid Kinase Inhibitor2.56 - 8.9Apoptosis
Acyclovir (Standard) HSV DNA PolymeraseNucleoside AnalogN/A100 - 500Chain Termination

Experimental Protocols for Mechanistic Validation

As an Application Scientist, I emphasize that protocols must be self-validating. The following workflows are designed with internal controls to definitively prove the MoA of novel OHPP derivatives.

Protocol 1: Radiometric ³²P-ATP Kinase Enzyme Inhibition Assay

Purpose: To directly measure the ability of the OHPP derivative to competitively inhibit the enzymatic activity of its target kinase (e.g., PI3K or EGFR) [3]. Rationale: Using a radiometric readout avoids the fluorescence interference (auto-fluorescence) often exhibited by complex heterocyclic scaffolds.

  • Reagent Preparation: Prepare a reaction mixture containing recombinant human kinase (e.g., PI3Kδ), phosphatidylinositol (PI) substrate, and a standardized kinase assay buffer (HEPES pH 7.5, MgCl₂, EGTA).

  • Inhibitor Pre-incubation: Add the OHPP derivative at varying concentrations (serial 3-fold dilutions from 10 µM to 0.1 nM) to the reaction mixture. Causality note: Pre-incubate for 15 minutes at room temperature to allow the rigid scaffold to achieve binding equilibrium in the ATP pocket.

  • Reaction Initiation: Initiate the kinase reaction by adding a spiked mixture of cold ATP (10 µM) and [γ-³²P]-ATP (0.1 µCi/well). Self-Validation: The inclusion of cold ATP ensures the assay operates under steady-state Michaelis-Menten kinetics rather than substrate depletion.

  • Termination & Capture: After 30 minutes, terminate the reaction by adding 1M HCl. Transfer the mixture to a phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted [γ-³²P]-ATP.

  • Quantification: Read the retained radioactivity using a scintillation counter. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Antiviral Time-of-Addition Assay

Purpose: To pinpoint the exact stage of the viral life cycle disrupted by OHPP-hydroxypyridinone derivatives [2]. Rationale: If the compound is merely virucidal, it will destroy the virus before entry. If it targets transcription, it will only be effective when added during specific post-infection timeframes.

  • Cell Seeding & Infection: Seed Vero cells in 12-well plates and culture until 90% confluent. Infect with HSV-1 strain KOS at a Multiplicity of Infection (MOI) of 0.01.

  • Temporal Drug Treatment: Add the OHPP derivative (10 µM) at distinct time intervals: -2h (pretreatment), 0h (co-infection), +2h, +4h, +8h, and +12h post-infection.

  • Control Establishment: Run parallel wells treated with Acyclovir (DNA synthesis inhibitor) and a vehicle control (0.1% DMSO).

  • Harvesting & Plaque Assay: At 24 hours post-infection, scrape the cells, lyse via three freeze-thaw cycles, and collect the supernatant. Quantify the viral titers using a standard plaque assay on fresh Vero cell monolayers.

  • Interpretation: A sharp drop in efficacy when the drug is added after +4h indicates the MoA is restricted to early gene transcription, validating the non-nucleoside mechanism.

Experimental_Workflow Start OHPP Derivative Candidate BioAssay Biochemical Kinase Assay (Radiometric 32P-ATP) Start->BioAssay Primary Screen ViralAssay Viral Plaque Assay (HSV-1 KOS Strain) Start->ViralAssay Antiviral Screen CellAssay Cell-Based Viability Assay (A431 Cancer Cells) BioAssay->CellAssay If IC50 < 50nM DataAnalysis Data Synthesis & IC50 Calculation CellAssay->DataAnalysis Functional Outcome ViralAssay->DataAnalysis Virucidal vs Transcription Hit Lead Optimization DataAnalysis->Hit Validated Mechanism

Caption: Multi-tiered experimental workflow for validating the mechanism of action of OHPP derivatives.

Conclusion

The octahydro-1H-pyrido[1,2-a]piperazin-3-one scaffold represents a privileged structure in drug discovery. By leveraging its rigid 3D geometry and strategic hydrogen-bonding vectors, medicinal chemists can tune these derivatives to act as highly selective ATP-competitive kinase inhibitors or novel antiviral transcription modulators. Rigorous, well-controlled biochemical and cell-based assays are paramount to validating these distinct mechanisms of action and advancing these candidates through the preclinical pipeline.

References

  • BICYCLIC HETEROARYL AMINE COMPOUNDS AS PI3K INHIBITORS European Patent Office - EP 3209664 B1 URL:[Link]

  • Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • octahydro-1H-pyrido(1,2-a)piperazine-1,4-dione | C8H12N2O2 | CID 10535107 PubChem - National Institutes of Health URL:[Link]

octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride exact mass and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document will cover its fundamental molecular properties, probable synthetic pathways, and the analytical methodologies crucial for its characterization, tailored for a scientific audience.

Core Molecular Attributes

Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is a bicyclic organic compound featuring a fused piperidine and piperazinone ring system. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Chemical Structure and Identification

The foundational step in understanding any molecule is the unequivocal confirmation of its structure and identity. The CAS Number for octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is 1427380-17-3 [1].

Diagram 1: Chemical Structure of Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride

Caption: Structure of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride.

Molecular Formula and Exact Mass

The molecular formula of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride has been determined to be C₈H₁₅ClN₂O . Based on this, the exact mass can be calculated, which is a critical parameter for high-resolution mass spectrometry.

PropertyValue
Molecular Formula C₈H₁₅ClN₂O
Exact Mass 190.0873 Da
Molecular Weight 190.67 g/mol

The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).

Synthesis and Derivatization

While specific literature detailing the synthesis of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is not abundant, a general strategy can be inferred from the synthesis of related octahydro-1H-pyrido[1,2-a]pyrazine scaffolds. These compounds have been explored as potential μ-opioid receptor antagonists[2][3].

A plausible synthetic approach would involve a multi-step process, likely commencing with a commercially available piperidine derivative. The formation of the fused piperazinone ring could be achieved through a series of reactions, including N-alkylation and subsequent cyclization.

Diagram 2: Conceptual Synthetic Workflow

G start Piperidine Precursor step1 N-Alkylation with a protected aminoethyl halide start->step1 step2 Deprotection of the amino group step1->step2 step3 Acylation with a chloroacetyl chloride step2->step3 step4 Intramolecular cyclization step3->step4 step5 Purification step4->step5 end Octahydro-1H-pyrido[1,2-a] piperazin-3-one step5->end final HCl Salt Formation end->final product Final Product final->product

Caption: A potential synthetic pathway for the target molecule.

Analytical Characterization

Robust analytical characterization is paramount for the verification of the chemical structure and purity of a synthesized compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for the specific target compound, this section will focus on the expected spectral features based on data from analogous structures[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons on the fused ring system. The exact chemical shifts and coupling constants would be dependent on the stereochemistry of the ring fusion.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the structure. The carbonyl carbon of the piperazinone ring is expected to have a characteristic chemical shift in the range of 160-180 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain ¹H and ¹³C spectra with appropriate spectral widths and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using Fourier transformation and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

For octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride, the key expected absorption bands include:

  • A strong, sharp absorption band around 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the amide (lactam) in the piperazinone ring[4].

  • N-H stretching vibrations from the protonated amine, which may appear as a broad band in the region of 2400-3000 cm⁻¹.

  • C-H stretching vibrations from the aliphatic CH₂ groups, typically observed around 2850-3000 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze it using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): Using a technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. For the free base (C₈H₁₄N₂O), the expected m/z would be approximately 155.1184, and for the hydrochloride, the isotopic pattern of chlorine would be observable.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns resulting from the cleavage of the bicyclic ring system. Common fragmentation pathways for piperazine-containing structures often involve the cleavage of the C-N bonds within the piperazine ring[5].

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer equipped with an ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Potential Applications and Pharmacological Relevance

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a key structural motif in a number of pharmacologically active compounds. Research into derivatives of this scaffold has shown potent and selective antagonist activity at the μ-opioid receptor[2][3]. This suggests that octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride could be a valuable intermediate or a candidate molecule in the development of novel therapeutics for conditions where modulation of the opioid system is desired, such as in the treatment of opioid-induced side effects or in addiction therapies.

Conclusion

Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is a compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a plausible synthetic strategy, and the analytical methods required for its thorough characterization. While experimental data for this specific molecule is limited in the public domain, the information presented here, based on established chemical principles and data from closely related analogs, serves as a valuable resource for researchers and scientists working with this and similar heterocyclic systems.

References

  • Le Bourdonnec, B., Goodman, A. J., Graczyk, T. M., Belanger, S., Seida, P. R., Dehaven, R. N., & Dolle, R. E. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290–7306. [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2- a]pyrazine as μ-opioid receptor antagonists. WashU Medicine Research Profiles. [Link]

  • NextSDS. (n.d.). octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

Sources

Methodological & Application

step-by-step synthesis route for octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Strategic Overview

Bicyclic fused aliphatic heterocycles, particularly octahydropyrido[1,2-a]pyrazine (often referred to interchangeably in vendor catalogs as octahydro-1H-pyrido[1,2-a]piperazine) derivatives, are highly valued scaffolds in modern drug discovery[1]. Their rigid, sp3-rich architecture provides excellent metabolic stability, predictable vectorization for structure-activity relationship (SAR) studies, and improved physicochemical properties compared to their planar aromatic counterparts. Notably, this specific scaffold has been successfully utilized in the development of highly potent and selective μ -opioid receptor antagonists[2].

This application note details a highly efficient, scalable, and self-validating three-step synthetic route to octahydro-1H-pyrido[1,2-a]pyrazin-3-one hydrochloride .

Retrosynthetic Analysis & Causality

The target molecule contains a piperidine ring fused to a piperazin-3-one system. A direct and regioselective approach begins with the commercially available building block tert-butyl (piperidin-2-ylmethyl)carbamate .

  • Regiocontrol: The primary amine is orthogonally protected (Boc), ensuring that the initial SN​2 alkylation with ethyl bromoacetate occurs exclusively at the secondary piperidine nitrogen.

  • Thermodynamic Driving Force: Following acidic deprotection of the Boc group, the liberated primary amine is perfectly positioned for an intramolecular aminolysis of the pendant ethyl ester. Under basic conditions, this lactamization is thermodynamically driven by the formation of the stable 6,6-fused bicyclic system.

Experimental Workflow & Visualization

G SM tert-butyl (piperidin-2- ylmethyl)carbamate Alk N-Alkylation (Ethyl bromoacetate, K2CO3) SM->Alk Int N-alkylated Ester Intermediate Alk->Int 85% Yield Deprot Boc Deprotection (4M HCl/Dioxane) Int->Deprot Cyc Intramolecular Cyclization (DIPEA, Reflux) Deprot->Cyc One-pot cascade Prod Octahydro-1H-pyrido[1,2-a] pyrazin-3-one Cyc->Prod 78% Yield Salt Salt Formation (HCl/Ether) Prod->Salt Final Target Compound (HCl Salt) Salt->Final >98% Purity

Caption: Step-by-step synthetic workflow for octahydro-1H-pyrido[1,2-a]pyrazin-3-one hydrochloride.

Step-by-Step Methodologies

Protocol A: Synthesis of Ethyl 2-(2-(((tert-butoxycarbonyl)amino)methyl)piperidin-1-yl)acetate

Objective: Regioselective functionalization of the secondary piperidine nitrogen.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (piperidin-2-ylmethyl)carbamate (10.0 g, 46.6 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ ) (12.9 g, 93.2 mmol, 2.0 eq). Rationale: K2​CO3​ is chosen as a mild, heterogeneous base to scavenge the generated HBr without causing hydrolysis of the ester reagent.

  • Alkylation: Cool the suspension to 0 °C. Add ethyl bromoacetate (5.7 mL, 51.3 mmol, 1.1 eq) dropwise over 15 minutes via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in ethyl acetate (150 mL), wash with water (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate. The crude product is typically pure enough (>90% by LC-MS) for the next step but can be purified via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Deprotection and Intramolecular Lactamization

Objective: Removal of the Boc protecting group and subsequent base-driven cyclization to form the rigid bicyclic core.

  • Deprotection: Dissolve the intermediate from Protocol A (~13.5 g, 45.0 mmol) in anhydrous dichloromethane (DCM) (50 mL). Cool to 0 °C.

  • Acid Cleavage: Slowly add 4M HCl in dioxane (34 mL, 135 mmol, 3.0 eq). Stir at room temperature for 4 hours. Rationale: The acidic environment cleanly cleaves the Boc group, releasing isobutylene and CO2​ gases, yielding the highly water-soluble dihydrochloride salt intermediate.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to complete dryness to remove all excess HCl and dioxane.

  • Cyclization: Suspend the resulting white solid in absolute ethanol (120 mL). Add N,N-Diisopropylethylamine (DIPEA) (23.5 mL, 135 mmol, 3.0 eq) dropwise. Rationale: DIPEA neutralizes the hydrochloride salts, generating the free primary amine, which immediately attacks the adjacent ethyl ester.

  • Reflux: Heat the solution to reflux (78 °C) for 16 hours to drive the lactamization to completion.

  • Workup: Concentrate the mixture, dissolve in DCM (100 mL), and wash with saturated aqueous NaHCO3​ (50 mL). Dry the organic layer ( Na2​SO4​ ) and concentrate to yield the free base of octahydro-1H-pyrido[1,2-a]pyrazin-3-one as a pale yellow oil.

Protocol C: Hydrochloride Salt Formation

Objective: Conversion of the free base to a stable, crystalline hydrochloride salt for long-term storage and biological testing.

  • Dissolution: Dissolve the crude free base (~6.0 g) in a minimal amount of anhydrous diethyl ether/ethanol mixture (9:1 ratio, 40 mL) and cool to 0 °C.

  • Precipitation: Add 2M HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate under vacuum using a glass frit, wash with cold anhydrous ether (2 × 15 mL), and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data & Optimization Summaries

Table 1: Optimization of N-Alkylation Conditions (Protocol A) Causality: Acetonitrile was identified as the optimal solvent due to its polar aprotic nature, which accelerates the SN​2 displacement while maintaining the solubility of the starting materials.

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)
1DCM Et3​N (1.5)252445%
2DMF K2​CO3​ (2.0)801262% (Impure)
3THFNaH (1.1)0 to 25855%
4 MeCN K2​CO3​ (2.0) 65 12 85%

Table 2: Expected Analytical Characterization

ParameterExpected Data for Target Compound (HCl Salt)
Formula C8​H14​N2​O⋅HCl
Exact Mass (Free Base) 154.1106 Da[1]
LC-MS (ESI+) m/z 155.1[M+H]+
1 H NMR (400 MHz, D2​O ) δ 4.10-3.95 (m, 2H), 3.55-3.40 (m, 2H), 3.25-3.10 (m, 2H), 2.95 (m, 1H), 2.70 (m, 1H), 1.95-1.40 (m, 6H).
Appearance White to off-white crystalline powder

References

  • PubChemLite - Octahydro-1h-pyrido[1,2-a]piperazin-3-one hydrochloride (C8H14N2O) Université du Luxembourg / PubChem URL:[Link]

  • Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ -Opioid Receptor Antagonists Journal of Medicinal Chemistry, 2006, 49(25), 7290-7306. URL:[Link]

Sources

Application Note: Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride as a Privileged Bicyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical entities in drug discovery increasingly relies on conformationally restricted "privileged scaffolds" to overcome the limitations of flat, flexible molecules. Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride (CAS: 1427380-17-3) is a highly versatile, bicyclic piperazine building block[1]. By fusing a piperidine ring to a piperazine core and incorporating a lactam moiety, this scaffold introduces critical three-dimensionality (sp³ character) and conformational rigidity. This application note provides a comprehensive guide for medicinal chemists on the mechanistic advantages, physicochemical profiling, and synthetic protocols required to integrate this scaffold into lead optimization workflows.

Mechanistic Insights: The Case for Bicyclic Piperazines

Conformational Restriction and Binding Affinity

Unsubstituted, flexible piperazines are ubiquitous in medicinal chemistry[2]. However, their flexibility incurs a high entropic penalty upon binding to a target protein. Bicyclic piperazines, such as the pyrido[1,2-a]piperazine system, enforce a rigid chair-chair conformation[3]. This conformational restriction limits intramolecular flexibility, thereby pre-organizing the molecule into its bioactive conformation. The result is a significant reduction in the entropic penalty of binding, which directly translates to enhanced receptor binding affinity and target selectivity[4].

Clinical Precedents

The utility of the bicyclic piperazine framework is validated by recent breakthroughs in oncology and virology. For example, in the development of MRTX1133 (a highly potent, non-covalent KRAS G12D inhibitor), a bicyclic piperazine moiety was strategically employed to interact with the mutant Asp12 residue[5]. The rigid projection of the basic nitrogen allowed for sub-picomolar binding affinity while completely avoiding off-target activity in wild-type KRAS, HRAS, and NRAS[5]. Similarly, bicyclic piperazine cores have been utilized in HIV-1 protease inhibitors to achieve up to a 60-fold increase in enzyme binding affinity compared to flexible analogs[2].

Metabolic Stability

Flexible piperazines are notorious for undergoing rapid cytochrome P450 (CYP)-mediated α-oxidation, leading to toxic reactive metabolites or rapid clearance. The fused bicyclic nature of octahydro-1H-pyrido[1,2-a]piperazin-3-one sterically shields the α-carbons adjacent to the bridgehead nitrogen, significantly improving the metabolic half-life of the resulting drug candidates[4].

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting the behavior of downstream derivatives. The presence of the hydrochloride salt ensures bench stability and prevents premature oxidation of the secondary amine[1].

Table 1: Physicochemical Properties of Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride

PropertyValueMechanistic Implication for Drug Design
CAS Number 1427380-17-3[1]Standardized identification for procurement and regulatory tracking.
Molecular Formula C₈H₁₅ClN₂O[6]Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 190.67 g/mol (Salt)[6]Highly efficient ligand efficiency (LE) starting point.
Monoisotopic Mass 154.11 Da (Free Base)[7]Target mass for LC-MS validation during primary derivatization.
Structural Features Secondary Amine, LactamAmine serves as the primary vector for diversification; lactam acts as an H-bond acceptor or reducible handle.

Scaffold Integration Workflow

The following logical workflow illustrates how this bicyclic scaffold is integrated into a standard Hit-to-Lead drug discovery pipeline.

G A Target Identification (e.g., KRAS G12D, CNS Receptors) B Scaffold Selection: Octahydro-1H-pyrido[1,2-a]piperazin-3-one A->B C Core Derivatization (N-Alkylation / Acylation) B->C D SAR & Conformational Restriction (Enhanced Affinity & Selectivity) C->D E Lead Optimization (Metabolic Stability, PK/PD) D->E F Preclinical Candidate E->F

Workflow of scaffold-based drug design using bicyclic piperazines.

Experimental Protocols

The following protocols detail the primary synthetic modifications applied to the octahydro-1H-pyrido[1,2-a]piperazin-3-one scaffold. Every step is designed with causality and self-validation in mind.

Protocol A: N-Derivatization (Alkylation) of the Piperazine Core

Objective: To attach a functionalized vector (e.g., an aryl-alkyl group) to the secondary amine while preserving the lactam moiety.

Causality & Reagent Selection: The starting material is an HCl salt. To render the secondary amine nucleophilic, it must be deprotonated. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, unlike smaller amines. Anhydrous Dimethylformamide (DMF) is used as the solvent because it effectively solubilizes the polar HCl salt while stabilizing the polar transition state of the Sₙ2 alkylation reaction.

Step-by-Step Methodology:

  • Preparation: Suspend octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Free-Basing: Add DIPEA (3.0 eq, 3.0 mmol) dropwise at 0 °C. Stir for 15 minutes. Rationale: The excess base neutralizes the HCl and ensures the amine remains fully deprotonated during the reaction.

  • Electrophile Addition: Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq, 1.1 mmol).

  • Reaction Propagation: Warm the mixture to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the free base peak ( m/z 155[M+H]⁺)[7] disappears, and the product mass (e.g., m/z 245 for the N-benzyl derivative) appears.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Lactam Reduction

Objective: To convert the 3-one (lactam) into a fully saturated, basic sp³-hybridized pyrido[1,2-a]piperazine core.

Causality & Reagent Selection: While the lactam provides a rigidifying carbonyl, some targets require a highly basic, fully saturated diamine core. Borane-tetrahydrofuran (BH₃·THF) is chosen over Lithium Aluminum Hydride (LiAlH₄). BH₃·THF is highly chemoselective for amides/lactams and forms a stable amine-borane complex, preventing over-reactivity and improving safety during late-stage functionalizations.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-derivatized scaffold from Protocol A (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL) under nitrogen at 0 °C.

  • Reduction: Add BH₃·THF (1.0 M in THF, 4.0 eq, 4.0 mL) dropwise.

  • Thermal Activation: Reflux the mixture at 70 °C for 12 hours. Rationale: The reduction of lactams by borane requires thermal energy to drive the formation and subsequent reduction of the intermediate iminium ion.

  • Quenching: Cool the reaction to 0 °C. Carefully add Methanol (5 mL) dropwise to quench excess borane, followed by 1M HCl (5 mL). Reflux for 1 hour. Rationale: The acidic reflux is mandatory to break the highly stable amine-borane complex and release the free amine.

  • Self-Validation (Analytical): Isolate a crude sample and perform Fourier Transform Infrared (FTIR) spectroscopy.

    • Validation Criteria: Successful reduction is confirmed by the complete disappearance of the strong lactam C=O stretching frequency at ~1650–1680 cm⁻¹.

  • Workup: Basify the aqueous layer to pH 12 using 2M NaOH, extract with Dichloromethane (3 × 15 mL), dry over MgSO₄, and concentrate.

Comparative Data Presentation

To justify the selection of this scaffold to a project team, the following comparative data summarizes the theoretical and observed advantages of transitioning from a flexible piperazine to the octahydro-1H-pyrido[1,2-a]piperazin-3-one scaffold.

Table 2: Flexible Piperazine vs. Bicyclic Piperazine Scaffold

ParameterStandard Flexible PiperazineOctahydro-1H-pyrido[1,2-a]piperazin-3-one
Conformational Entropy Penalty High (Multiple rotatable bonds)Low (Locked in chair-chair conformation)
Target Selectivity Moderate (Adapts to multiple off-targets)High (Rigid 3D vector projection)
CYP450 Metabolic Liability High (Prone to rapid α-oxidation)Reduced (Steric shielding by the fused ring)
Hydrogen Bond Acceptors 0 (Amine nitrogens only)1 (Lactam carbonyl oxygen)
Vector Trajectory Linear / EquatorialOrthogonal / Axial-Equatorial mixed

References

  • NextSDS Chemical Substance Database - octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride — Chemical Substance Information. Available at: [Link]

  • Chemical Communications (RSC Publishing) - An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Available at: [Link]

  • Drug Hunter - MRTX1133: A structure-based drug discovery campaign starting from covalent KRAS(G12C) inhibitor adagrasib. Available at:[Link]

  • ResearchGate - A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Available at: [Link]

  • PMC (National Institutes of Health) - 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Available at: [Link]

  • PubChemLite - Octahydro-1h-pyrido[1,2-a]piperazin-3-one hydrochloride (C8H14N2O). Available at: [Link]

Sources

in vitro assay preparation using octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of In Vitro Assays Using Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride

Abstract

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G-protein coupled receptors (GPCRs) like opioid and serotonin receptors.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective handling and preparation of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride for in vitro screening. We offer detailed protocols for stock solution preparation, foundational cytotoxicity assessment, and templates for target-based binding and functional assays. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Compound Profile and Strategic Handling

Chemical and Physical Properties

Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is a bicyclic piperazine derivative supplied as a hydrochloride salt. The salt form typically enhances aqueous solubility and stability compared to the free base, making it more amenable to biological assay preparation.[4]

PropertyValueSource
Chemical Name octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride[5]
CAS Number 1427380-17-3[5]
Molecular Formula C₈H₁₅ClN₂ODerived
Molecular Weight 190.67 g/mol Derived
Structure A pyrido[1,2-a]piperazine coreN/A
Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available data for the compound and its analogs, the following precautions are advised:

  • Hazard Classifications: The compound is classified with acute toxicity (oral, dermal, inhalation), causes skin and serious eye irritation, and may cause drowsiness or dizziness (STOT SE 3).[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its solutions.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Storage: Store the solid compound tightly sealed in a dry environment, as hydrochloride salts can be hygroscopic.

Preparation of Master Stock and Working Solutions

The accuracy of any in vitro assay begins with the precise and proper preparation of the test compound. The following protocol is designed to ensure solubility, stability, and minimal impact from solvents on the cellular environment.

Rationale for Solvent Selection

For initial stock solutions of novel organic compounds, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice. Its high solvating power minimizes the risk of compound precipitation. Furthermore, it is miscible with aqueous cell culture media. However, it is critical to limit the final concentration of DMSO in the assay to prevent solvent-induced cytotoxicity, typically below 0.5%.[4]

Protocol: Preparation of a 10 mM Master Stock Solution in DMSO
  • Pre-calculation: To prepare 1 mL of a 10 mM stock solution of a compound with MW 190.67 g/mol , weigh out 1.91 mg of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully add 1.91 mg of the solid compound.

  • Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.[4]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C to aid dissolution.[4] Visually inspect against a light source to ensure complete dissolution.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller volumes (e.g., 20 µL) in sterile, tightly-capped tubes.[4]

  • Storage Conditions: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[4]

Designing a Tiered In Vitro Assay Strategy

A logical, tiered approach is essential for efficiently characterizing a novel compound. This strategy progresses from broad assessments of biological impact to specific, mechanism-of-action studies. Cell-based assays are critical as they provide a more physiologically relevant context compared to purely biochemical assays.[6][7]

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Identification & Binding cluster_2 Tier 3: Functional & Mechanistic Assays cytotoxicity Cytotoxicity Profiling (e.g., MTT, SRB) Determine non-toxic concentration range binding Receptor Binding Assay (e.g., Radioligand Assay) Does it bind to the predicted target? cytotoxicity->binding Select non-toxic doses enzyme Enzyme Inhibition Assay (e.g., Kinase, AChE Assay) Does it inhibit a key enzyme? cytotoxicity->enzyme Select non-toxic doses functional Functional Cell-Based Assay (e.g., cAMP, Calcium Flux) Is it an agonist, antagonist, or modulator? binding->functional Confirm target engagement start Compound Stock Solution start->cytotoxicity Initial Screen G GPCR Gi-Coupled GPCR (e.g., µ-Opioid Receptor) AC Adenylate Cyclase (AC) GPCR->AC inhibits cAMP cAMP AC->cAMP converts Ligand Agonist Ligand Ligand->GPCR binds & activates ATP ATP ATP->AC PKA Downstream Signaling (PKA) cAMP->PKA activates

Caption: Inhibitory signaling of a Gi-coupled GPCR on cAMP production.

Principle

Activation of a Gi-coupled receptor inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect when a known agonist is present. This change in cAMP can be quantified using various methods, such as HTRF, ELISA, or AlphaScreen-based commercial kits.

General Protocol Outline
  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-µ-opioid receptor cells).

  • Agonist Mode: To test for agonist activity, treat cells with increasing concentrations of the test compound.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound, then stimulate them with a known agonist at its EC₅₀ concentration (e.g., DAMGO).

  • Cell Lysis and Detection: After stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Interpretation:

    • Agonist: A dose-dependent decrease in cAMP levels.

    • Antagonist: A dose-dependent reversal of the agonist-induced decrease in cAMP.

    • No Effect: The compound is likely only a binder or acts through a different pathway.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Proactive troubleshooting is a hallmark of an experienced scientist. [8]

Issue Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Culture Medium The final concentration exceeds solubility in the aqueous medium; final DMSO concentration is too high. Ensure the final DMSO concentration does not exceed 0.5%. Prepare intermediate dilutions in assay buffer before the final dilution in the medium. If precipitation persists, a lower top concentration may be necessary. [4]
Poor Cell Viability in Vehicle Control DMSO toxicity; poor cell health; contamination. Confirm final DMSO concentration is non-toxic for your specific cell line (run a DMSO dose-response curve). Ensure cells are healthy and in the logarithmic growth phase before plating. Test for mycoplasma contamination. [9]
High Well-to-Well Variability Inconsistent cell seeding; edge effects in the 96-well plate; pipetting errors. Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure proper mixing of solutions before dispensing.

| Low Assay Signal or Window | Insufficient receptor expression; incorrect assay timing; degraded reagents. | Verify target expression in the chosen cell line. Optimize incubation times for compound treatment and signal development. [6]Use fresh reagents and ensure the master stock has not undergone multiple freeze-thaw cycles. |

References

  • NextSDS. (n.d.). octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride — Chemical Substance Information.
  • MaxCyte. (n.d.). Keys to Successful Cell-Based Assay Development with Scalable Electroporation.
  • BenchChem. (n.d.). A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development.
  • BenchChem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1.
  • Khan, S., et al. (n.d.). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC.
  • BenchChem. (n.d.). Preparing Encenicline Hydrochloride stock solutions for in vitro assays.
  • Stark, J. A., & Reagent, E. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. PMC.
  • Singh, M., Jadhav, H. R., & Kumar, A. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 866-874.
  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306.
  • Washington University School of Medicine. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2- a]pyrazine as μ-opioid receptor antagonists.
  • Herold, F., et al. (2006). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Part 4. European Journal of Medicinal Chemistry, 41(1), 125-34.

Sources

The Octahydro-1H-pyrido[1,2-a]piperazin-3-one Scaffold and its Congeners: Application Notes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in CNS Drug Discovery

The octahydro-1H-pyrido[1,2-a]piperazin-3-one core represents a rigid, bicyclic scaffold that has garnered interest in medicinal chemistry for its potential to serve as a conformational constraint for pharmacophores targeting the central nervous system (CNS). While direct applications of the 3-oxo derivative are not extensively documented in peer-reviewed literature, its close analogue, the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, has been successfully employed in the development of potent and selective ligands for various CNS targets. This guide will focus on the well-documented application of the octahydro-1H-pyrido[1,2-a]pyrazine framework as a template for designing mu-opioid receptor antagonists, providing a detailed blueprint for researchers and drug development professionals. The principles and protocols outlined herein can be readily adapted for the investigation of the octahydro-1H-pyrido[1,2-a]piperazin-3-one scaffold and its derivatives.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its utility stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and the potential for multiple points of diversification to modulate pharmacological activity and pharmacokinetic profiles. The fusion of the piperazine ring with a piperidine ring to form the octahydropyrido[1,2-a]pyrazine system creates a more conformationally restricted structure, which can enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.

Application Focus: Mu-Opioid Receptor Antagonists

A significant application of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been in the design of mu-opioid receptor antagonists.[1][2] This class of compounds has therapeutic potential in treating conditions such as opioid-induced constipation, as well as in the management of opioid overdose and addiction. The rigid scaffold allows for the precise orientation of key pharmacophoric elements necessary for high-affinity binding to the mu-opioid receptor.

Scientific Rationale and Design Strategy

The design of octahydro-1H-pyrido[1,2-a]pyrazine-based mu-opioid antagonists was inspired by the structure of known opioid ligands. By replacing more flexible templates with this rigid scaffold, researchers aimed to improve receptor affinity and selectivity.[1][2] The core idea is that pre-organizing the pharmacophoric groups in a conformation that is complementary to the receptor's binding site will lead to a more favorable binding event.

Experimental Protocols

PART 1: Synthesis of the Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold

The synthesis of the core scaffold is a critical first step. The following protocol is a generalized, multi-step procedure that can be adapted for the synthesis of various substituted analogues.

Workflow for Scaffold Synthesis

G A Starting Material (e.g., Substituted Piperidine Derivative) B Step 1: N-Alkylation with a suitable chloro- or bromo-acetyl derivative A->B Base, Solvent C Step 2: Intramolecular Reductive Amination B->C Reducing Agent (e.g., NaBH(OAc)3), Acid D Octahydro-1H-pyrido[1,2-a]pyrazin-3-one Scaffold C->D Purification

Caption: General synthetic workflow for the octahydro-1H-pyrido[1,2-a]pyrazine scaffold.

Step-by-Step Protocol:

  • N-Alkylation of a Substituted Piperidine:

    • To a solution of the starting substituted piperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2.0-3.0 eq).

    • Add the appropriate 2-chloro- or 2-bromo-acetyl chloride or a related electrophile (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Intramolecular Reductive Amination:

    • Dissolve the product from the previous step (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), in portions.

    • Add a catalytic amount of acetic acid to facilitate the reaction.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting octahydro-1H-pyrido[1,2-a]pyrazine scaffold by flash column chromatography.

PART 2: Pharmacological Evaluation

The following protocols are for the in vitro characterization of synthesized compounds as mu-opioid receptor antagonists.

Workflow for Pharmacological Evaluation

G A Synthesized Compound B Radioligand Binding Assay A->B C [³⁵S]GTPγS Functional Assay A->C D Data Analysis B->D C->D E Determination of Ki (Binding Affinity) D->E F Determination of IC₅₀ (Functional Potency) D->F

Caption: Workflow for the in vitro pharmacological evaluation of synthesized compounds.

Protocol 2.1: Mu-Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the synthesized octahydro-1H-pyrido[1,2-a]pyrazine derivatives.

  • 96-well Plates, Glass Fiber Filters, Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of cell membrane suspension (10-20 µg protein/well).

    • 50 µL of [³H]DAMGO (final concentration ~1 nM).

  • Incubation: Incubate the plates at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Protocol 2.2: [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a test compound to antagonize the G-protein activation induced by a mu-opioid receptor agonist.

Materials:

  • Cell Membranes: Same as for the binding assay.

  • Agonist: DAMGO.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: Serial dilutions of the synthesized derivatives.

  • 96-well Plates, Glass Fiber Filters, Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer containing various concentrations of the test compound (antagonist).

    • 25 µL of a fixed concentration of DAMGO (agonist, typically at its EC₈₀).

    • 50 µL of cell membrane suspension (10-20 µg protein/well) pre-incubated with GDP (10 µM).

  • Incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation: Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Reaction: Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced G-protein activation.

Data Presentation and Structure-Activity Relationships (SAR)

The following table summarizes the pharmacological data for a series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives, highlighting key structure-activity relationships.

Compound IDMu-Opioid Binding Affinity (Ki, nM)Mu-Opioid Functional Antagonism (IC₅₀, nM)
1 HHH>1000>1000
2 3-hydroxyphenylCH₃CH₃15.225.6
3 3-hydroxyphenylHCH₃8.712.3
4 (ADL-5859) 3-hydroxyphenylCH₃CH₃0.471.8
5 3-methoxyphenylCH₃CH₃25.345.1
6 4-hydroxyphenylCH₃CH₃50.189.7

Data adapted from Le Bourdonnec, B., et al. J. Med. Chem. 2006, 49 (25), pp 7290–7306.[1]

Analysis of Structure-Activity Relationships:

  • The 3-hydroxyphenyl group at R¹ is crucial for high affinity. As seen by comparing compound 1 with compounds 2-6 , the presence of a phenolic hydroxyl group at the meta position of the phenyl ring significantly enhances binding affinity and antagonist potency.

  • Methyl substitution on the piperidine ring is beneficial. The presence of methyl groups at R² and R³ (as in compound 4 ) leads to a substantial increase in both binding affinity and functional antagonism compared to unsubstituted or mono-substituted analogues.

  • The position of the hydroxyl group is important. Moving the hydroxyl group from the meta to the para position (compound 6 ) results in a significant loss of activity.

  • O-methylation of the phenol is detrimental. Replacing the hydroxyl group with a methoxy group (compound 5 ) also leads to a marked decrease in potency, suggesting a key hydrogen bond interaction with the receptor.

Conclusion

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold serves as a valuable template for the design of potent and selective mu-opioid receptor antagonists. The rigid, bicyclic nature of this scaffold allows for the precise positioning of key pharmacophoric elements, leading to high-affinity interactions with the receptor. The detailed synthetic and pharmacological protocols provided in this guide offer a comprehensive framework for researchers to explore this chemical space further. Moreover, these methodologies can be readily adapted to investigate the medicinal chemistry applications of the related octahydro-1H-pyrido[1,2-a]piperazin-3-one scaffold, paving the way for the discovery of novel CNS-active agents.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Le Bourdonnec, B., Goodman, A. J., Graczyk, T. M., Belanger, S., Seida, P. R., DeHaven, R. N., & Dolle, R. E. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290–7306. [Link]

  • Maestri, C., Minazzi, P., Grell, T., Colombo, V., Lattuada, L., Giovenzana, G. B., & Travagin, F. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 60(78), 9428-9431. [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2- a]pyrazine as μ-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Octahydro-1H-pyrido[1,2-a]piperazin-3-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Bicyclic piperazines, particularly fused systems like octahydro-1H-pyrido[1,2-a]piperazines, are highly valued in modern drug discovery. They serve as conformationally restricted scaffolds that improve metabolic stability, enhance target binding affinity, and modulate physicochemical properties.

This application note details a scalable, high-yielding synthetic protocol for octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride (CAS: 1427380-17-3)[1]. With a molecular weight of 190.67 g/mol and a formula of C₈H₁₅ClN₂O[1], this building block requires careful control of chemoselectivity and cyclization thermodynamics during scale-up. The protocols outlined herein provide researchers with a self-validating system for multigram-to-kilogram production, emphasizing process safety, impurity control, and high-purity crystallization.

Retrosynthetic Analysis and Process Logic

The synthesis of the target bicyclic lactam is achieved via a two-stage telescoping process starting from commercially available 2-(aminomethyl)piperidine.

  • Regioselective N-Alkylation: The primary amine of 2-(aminomethyl)piperidine is inherently more nucleophilic and less sterically hindered than the secondary piperidine nitrogen. By carefully controlling the temperature (0–5 °C) and stoichiometry, ethyl chloroacetate selectively alkylates the primary amine.

  • Intramolecular Lactamization: The resulting uncyclized intermediate undergoes base-promoted intramolecular amidation (lactamization). The critical process parameter here is concentration; high dilution favors the desired intramolecular ring closure over intermolecular oligomerization.

  • Salt Formation: The free base is converted to the hydrochloride salt to enhance solid-state stability and water solubility, facilitating isolation via crystallization.

SynthesisWorkflow SM 2-(Aminomethyl)piperidine (Starting Material) R1 Alkylation (Ethyl chloroacetate) SM->R1 INT Acyclic Intermediate R1->INT R2 Lactamization (Heat, Base) INT->R2 FB Free Base (Piperazin-3-one) R2->FB SALT Salt Formation (HCl in iPrOH) FB->SALT PROD Final Product (CAS: 1427380-17-3) SALT->PROD

Synthetic workflow for octahydro-1H-pyrido[1,2-a]piperazin-3-one HCl.

Process Optimization Data

During route development, the lactamization step was identified as the primary source of yield loss due to competing oligomerization. Table 1 summarizes the optimization of solvent and concentration parameters to maximize the yield of the monomeric bicyclic core.

Table 1: Optimization of Lactamization Conditions

EntrySolventConcentration (M)Temp (°C)Yield (%)Impurity Profile (Oligomers)
1Ethanol0.57845%High (>20%)
2Ethanol0.17868%Moderate (~10%)
3Toluene0.111082%Low (<5%)
4 Toluene 0.05 110 91% Trace (<1%)

Detailed Experimental Protocol

Hazard Identification and Safety Protocols

Before commencing scale-up, operators must review the GHS classification for octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride. The substance is classified under Acute Toxicity Category 4 (H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE 3 (H336: May cause drowsiness or dizziness)[2]. All operations must be conducted in a walk-in fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

Step 1: Synthesis of the Free Base (Octahydro-1H-pyrido[1,2-a]piperazin-3-one)

Objective: Achieve selective alkylation followed by intramolecular cyclization.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and reflux condenser.

  • Reagent Loading: Charge the reactor with 2-(aminomethyl)piperidine (114.2 g, 1.0 mol) and anhydrous toluene (2.0 L).

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C. Causality: Low temperature is critical to differentiate the nucleophilicity of the primary vs. secondary amines, preventing over-alkylation.

  • Alkylation: Add triethylamine (152.3 g, 1.5 mol) to the mixture. Slowly add ethyl chloroacetate (122.5 g, 1.0 mol) via the dropping funnel over 2 hours, maintaining the internal temperature below 5 °C.

  • Lactamization: Once the addition is complete, adjust the jacket temperature to heat the reaction mixture to reflux (~110 °C). Maintain reflux for 16 hours. Causality: The elevated temperature provides the activation energy required for the secondary piperidine nitrogen to attack the ester carbonyl, expelling ethanol and forming the lactam ring.

  • Workup: Cool the mixture to room temperature. Filter off the precipitated triethylamine hydrochloride salts. Wash the organic filtrate with minimal water (2 x 200 mL) to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base as a viscous yellow oil.

Step 2: Salt Formation and Crystallization

Objective: Isolate the target compound as a high-purity hydrochloride salt (CAS: 1427380-17-3)[1].

  • Dissolution: Dissolve the crude free base in isopropanol (iPrOH, 500 mL) in a 2 L round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly introduce a solution of HCl in isopropanol (5-6 M, 1.1 equivalents) dropwise. Causality: Slow addition of the acid prevents localized heat spikes and supersaturation, which can trap impurities within the crystal lattice.

  • Crystallization: Stir the resulting suspension at 0 °C for 2 hours to ensure complete precipitation. The product will form a fine white to off-white crystalline solid.

  • Isolation: Filter the solid under vacuum using a sintered glass funnel. Wash the filter cake with cold isopropanol (2 x 100 mL) followed by diethyl ether (100 mL) to remove any lipophilic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to constant weight.

Analytical Validation

To ensure the integrity of the self-validating system, the final product should be analyzed against the following criteria:

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): ≥ 97%[1].

  • Mass Spectrometry: Expected monoisotopic mass for the free base[M+H]+ is approximately 155.11 Da[3].

References

  • NextSDS. (2026). octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite / Université du Luxembourg. (2026). Octahydro-1h-pyrido[1,2-a]piperazin-3-one hydrochloride (C8H14N2O). Retrieved from[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing reaction yield and purity. The information is presented in a practical, question-and-answer format, combining established chemical principles with field-proven insights.

The advice herein is centered on a common and effective synthetic route: a two-step sequence involving the reductive amination of N-Boc-4-piperidone with an aminoacetaldehyde equivalent, followed by deprotection and intramolecular cyclization/lactamization, and concluding with salt formation.

Troubleshooting Guide

This section addresses specific, common problems that can arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I address them?

Low yield is a frequent issue stemming from several potential points of failure in the multi-step synthesis. A systematic approach is required to identify the bottleneck.

Potential Cause 1: Inefficient Reductive Amination (Step 1)

The initial coupling of the piperidone and the amine is critical. The primary challenge is the competition between imine formation and the reduction of the starting carbonyl compound.[1]

  • Solution:

    • Choice of Reducing Agent: Switch to a mild, selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this purpose due to its steric bulk and reduced reactivity towards aldehydes and ketones.[1] Avoid harsher reagents like sodium borohydride (NaBH₄) in a one-pot protocol, as they can prematurely reduce the N-Boc-4-piperidone.[1]

    • pH Control: Imine/iminium ion formation is acid-catalyzed. Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate this step, driving the equilibrium towards the desired intermediate before reduction.

    • Stepwise Procedure: Consider a two-step, one-pot approach. First, stir the N-Boc-4-piperidone, amine, and acetic acid in a suitable solvent (like 1,2-dichloroethane, DCE) for 1-2 hours to pre-form the iminium ion. Then, add the NaBH(OAc)₃ and allow the reduction to proceed. Monitor by TLC or LC-MS to confirm the consumption of the piperidone.

Potential Cause 2: Incomplete or Failed Cyclization (Step 2)

The intramolecular lactamization to form the bicyclic core is often the most challenging step. Failure here leaves you with the linear diamine intermediate.

  • Solution:

    • Thermal Cyclization: This is the most common method. After deprotection of the Boc group and workup to get the free amine intermediate, the compound is heated in a high-boiling point solvent (e.g., toluene, xylene) with a Dean-Stark trap to drive the reaction by removing the water byproduct. Ensure the temperature is high enough (typically 110-140 °C) and the reaction is run for a sufficient duration (monitor by LC-MS).

    • Alternative Cyclization Promoters: If thermal cyclization is inefficient, coupling agents used in peptide synthesis can be employed, although this adds cost and complexity.

Potential Cause 3: Product Loss During Workup and Purification

The product, both as a free base and a hydrochloride salt, has some water solubility.[2] Significant product loss can occur during aqueous washes and extractions.

  • Solution:

    • Minimize Aqueous Washes: Use the minimum volume of water necessary during workup.

    • Brine Washes: Wash organic layers with saturated sodium chloride (brine) solution to reduce the solubility of the product in the aqueous phase.

    • Back-Extraction: After extracting your product into an organic solvent, you can re-extract the aqueous layers with fresh solvent to recover dissolved material.

    • Salt Formation and Isolation: The final hydrochloride salt is typically a crystalline solid that is less soluble in non-polar organic solvents.[3] Proper solvent selection for precipitation/crystallization (e.g., isopropanol/ether, ethanol/acetone) is key to maximizing recovery.

Q2: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity profiles can reveal much about what is going wrong in the reaction. The most common side reactions are outlined below.

Common Side Reactions and Mitigation Strategies

Side ProductFormation MechanismMitigation Strategy
Uncyclized Diamine Intermediate Incomplete lactamization (Step 2) due to insufficient heat, short reaction time, or catalyst deactivation (if applicable).Increase reaction temperature and/or time for the cyclization step. Use a Dean-Stark trap to remove water. Ensure reagents are anhydrous.
N-Acylurea Derivative Occurs if carbodiimide coupling agents are used for cyclization and the activated intermediate rearranges.[4]Avoid carbodiimides for this specific lactamization. Rely on thermal cyclization.
Diketopiperazine (DKP) Dimer Intermolecular condensation of two molecules of the amino-acid-like intermediate instead of intramolecular cyclization. This is more likely at high concentrations.[5]Perform the cyclization step under high-dilution conditions to favor the intramolecular pathway over the intermolecular one.
Over-reduced Product If catalytic hydrogenation is used for the reductive amination, the amide carbonyl of the product can be reduced to an amine under harsh conditions (high pressure/temp).[6]Use a milder chemical reducing agent like NaBH(OAc)₃. If using hydrogenation, carefully control pressure, temperature, and catalyst loading.[7][8]
Visualizing the Troubleshooting Workflow

A logical decision-making process is crucial for efficient troubleshooting.

G start Low Yield or High Impurity check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present impurity_present Major Impurity Spot(s) Observed? sm_present->impurity_present sol_reductive Reductive Amination Issue: - Check reducing agent activity - Add catalytic acid (AcOH) - Increase reaction time sm_present->sol_reductive Yes sol_dimer Dimer Formation Likely: - Run cyclization under high dilution impurity_present->sol_dimer Yes sol_other Other Impurities: - Re-evaluate choice of reagents (e.g., reducing agent) - Optimize purification impurity_present->sol_other No (Purification Issue) sol_cyclization Cyclization Issue: - Increase temperature/time - Ensure water removal (Dean-Stark) sol_reductive->sol_cyclization

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for this synthesis?

This protocol outlines the synthesis via a reductive amination and subsequent thermal cyclization.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-aminoethylamino)piperidine-1-carboxylate

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 equiv.), 1,2-dichloroethane (DCE, ~0.2 M), and aminoacetaldehyde dimethyl acetal (1.1 equiv.).

  • Add glacial acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 20 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the consumption of N-Boc-4-piperidone by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the acetal-protected intermediate.

  • To deprotect the acetal, dissolve the crude material in a 4:1 mixture of acetone and 1M HCl and stir at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure, basify the aqueous residue with 2M NaOH, and extract with DCM (3x).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the crude amine, which is often used directly in the next step.

Step 2: Synthesis of Octahydro-1H-pyrido[1,2-a]piperazin-3-one

  • Dissolve the crude amine from Step 1 in toluene (~0.1 M) in a flask equipped with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) and continue heating for 8-12 hours, or until LC-MS analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude free-base product.

  • Purify the crude product via column chromatography (silica gel, gradient elution with DCM/Methanol) or bulb-to-bulb distillation if applicable.

Step 3: Formation of Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2M) or isopropanol dropwise with stirring until the solution is acidic (check with pH paper) and a precipitate forms.

  • Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Q2: How do different synthetic pathways and their potential side reactions compare?

While the reductive amination/cyclization route is common, other strategies exist. Understanding the main pathway and its potential diversions is key to maintaining high yield.

G A N-Boc-4-piperidone + Aminoacetaldehyde deriv. B Reductive Amination (NaBH(OAc)3) A->B C Linear Diamine Intermediate B->C S1 Ketone Reduction B->S1 (Wrong reducing agent, e.g., NaBH4) D Intramolecular Cyclization (Heat) C->D S2 Diketopiperazine Dimer Formation C->S2 (High concentration) E Octahydro-1H-pyrido[1,2-a] piperazin-3-one (Free Base) D->E F HCl Salt Formation E->F G Final Hydrochloride Salt F->G

Caption: Synthetic pathway with key side reactions.

Q3: What are the critical quality control checkpoints during the synthesis?

Monitoring the reaction progress and intermediate purity is essential for a successful outcome.

  • After Step 1 (Reductive Amination):

    • TLC/LC-MS: Confirm the complete consumption of the starting N-Boc-4-piperidone. The product should be a new, more polar spot. An LC-MS analysis is ideal to confirm the mass of the desired intermediate.

  • After Step 2 (Cyclization):

    • LC-MS: This is the most critical checkpoint. Confirm the disappearance of the linear diamine intermediate and the appearance of a new peak with the correct mass for the cyclized product (Mass loss of 18 Da for H₂O).

    • ¹H NMR: Before proceeding to salt formation, a crude ¹H NMR of the purified free base can confirm the structure and give an indication of purity.

  • After Step 3 (Salt Formation):

    • Appearance: The hydrochloride salt should be a white to off-white crystalline solid.

    • Melting Point: A sharp melting point is a good indicator of purity.

    • Final Analysis (¹H NMR, ¹³C NMR, MS): Full characterization is necessary to confirm the structure and assess the final purity. The molecular weight of the free base is 154.21 g/mol , which should correspond to the molecular ion peak in the mass spectrum.[9]

References

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link][10]

  • Scribd. (n.d.). Optimizing Catalytic Hydrogenation Conditions. Available at: [Link][7]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Available at: [Link][6]

  • Aparicio, C. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link][4]

  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation?. ResearchGate. Available at: [Link][2]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Available at: [3]

Sources

Technical Support Center: Purification of Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating and purifying highly polar bicyclic piperazine derivatives.

The compound octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride presents unique purification hurdles. Mechanistically, the lactam carbonyl in this fused bicyclic system reduces the basicity of the adjacent nitrogen via resonance, making the distal piperazine nitrogen the primary basic center responsible for salt formation . Because this hydrochloride salt is highly polar and hygroscopic, standard direct recrystallization often fails if the crude matrix contains residual water, unreacted starting materials, or inorganic salts.

This guide provides the causality behind common purification failures and establishes a self-validating workflow to ensure high-purity recovery.

I. Physicochemical Reference Data

Understanding the differential solubility of the free base versus the hydrochloride salt is the cornerstone of designing a successful purification strategy .

PropertyFree BaseHydrochloride Salt
Molecular Formula C₈H₁₄N₂OC₈H₁₅ClN₂O
Molecular Weight 154.21 g/mol 190.67 g/mol
CAS Number N/A1427380-17-3
Physical State Viscous Oil / Low-melting solidWhite to Off-White Solid
Aqueous Solubility Poor (at pH > 9)High (at pH < 5)
Organic Solubility High (DCM, EtOAc, Toluene)Poor (DCM, EtOAc), Soluble in MeOH
II. Troubleshooting Guide & FAQs

Q1: My crude octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is precipitating as a sticky brown oil instead of a solid. How can I induce crystallization? A1: This "oiling out" phenomenon is common with bicyclic piperazine hydrochlorides.

  • Causality: The compound is highly hygroscopic. The presence of residual water or polar organic impurities depresses the melting point of the mixture below the solvent's ambient temperature, causing the compound to separate as a liquid phase rather than forming a crystalline lattice.

  • Solution: Perform an azeotropic distillation with toluene to remove residual water. Subsequently, dissolve the crude oil in a minimal amount of anhydrous methanol and slowly add an anti-solvent (like diethyl ether) under vigorous stirring at 0–5 °C.

Q2: Direct recrystallization is failing to remove colored impurities and inorganic salts. What is the alternative? A2: When direct recrystallization fails, you must utilize a free-basing and liquid-liquid extraction (LLE) workflow.

  • Causality: Inorganic salts and the target hydrochloride salt share similar solubility profiles in polar solvents (like methanol or water). By adjusting the aqueous pH to >9, you deprotonate the piperazine nitrogen. The resulting neutral free base partitions selectively into organic solvents (e.g., dichloromethane), leaving inorganic salts and highly polar impurities trapped in the aqueous waste .

Q3: What is the optimal solvent system for the final recrystallization of the purified salt? A3: Anhydrous Isopropanol (IPA) is the industry standard for this class of compounds.

  • Causality: Piperazine hydrochlorides exhibit a steep, temperature-dependent solubility curve in IPA—they are highly soluble at reflux (~82 °C) but sparingly soluble at 0 °C. This differential solubility maximizes your recovery yield while ensuring trace impurities remain dissolved in the cold mother liquor .

III. Purification Workflow Diagram

PurificationWorkflow Crude Crude Octahydro-1H-pyrido [1,2-a]piperazin-3-one HCl FreeBase Basification (pH > 9) Add 1M NaOH Crude->FreeBase Extraction LLE Extraction (DCM or EtOAc) FreeBase->Extraction OrgPhase Organic Phase (Free Base Product) Extraction->OrgPhase Organic Layer AqPhase Aqueous Phase (Inorganic Salts/Impurities) Extraction->AqPhase Aqueous Layer Acidify Salt Formation Add HCl in Isopropanol OrgPhase->Acidify Discard Discard AqPhase->Discard Waste Crystallize Recrystallization Cool to 0-5 °C Acidify->Crystallize Pure Pure Octahydro-1H-pyrido [1,2-a]piperazin-3-one HCl Crystallize->Pure Filtration

Workflow for the purification of octahydro-1H-pyrido[1,2-a]piperazin-3-one HCl via free-basing.

IV. Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Free-Basing and Liquid-Liquid Extraction
  • Dissolution: Suspend 10.0 g of crude octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Basification: Place the flask in an ice bath. Slowly add 1M NaOH dropwise under continuous magnetic stirring.

    • Self-Validation Check: Test the solution with pH paper. Continue adding NaOH until the solution strictly reads pH > 9. Failure to reach this pH will leave the compound protonated, resulting in near-zero extraction yields.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 50 mL). Vent the funnel frequently.

  • Washing: Combine the organic (bottom) layers and wash with 30 mL of saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the free base as a viscous oil.

    • Self-Validation Check: Weigh the intermediate free base. Use this exact mass to calculate the required stoichiometric amount of HCl for Protocol B. This prevents over-acidification, which can degrade the lactam ring.

Protocol B: Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the isolated free base oil in 10 volumes (relative to its weight, e.g., 100 mL for 10 g) of anhydrous Isopropanol (IPA).

  • Acidification: Cool the solution to 0–5 °C. Slowly add 1.05 equivalents of HCl (using a standardized 2M HCl in diethyl ether solution) dropwise under vigorous stirring.

    • Self-Validation Check: Monitor the pH of the mixture. It must reach pH 2–3 to ensure complete salt formation. A white precipitate should immediately begin to form.

  • Heating: Attach a reflux condenser and heat the suspension to reflux (~82 °C) until the solid completely dissolves. Note: If the solid does not dissolve at reflux, add anhydrous methanol dropwise until the solution just turns clear.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 1 hour to maximize crystal lattice formation.

  • Isolation & Drying: Collect the purified crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with cold IPA (2 x 10 mL). Dry the crystals in a vacuum desiccator at 50 °C until a constant weight is achieved.

    • Self-Validation Check: Perform a melting point analysis on the dried crystals. A sharp melting point range (< 2 °C variance) confirms the successful removal of impurities and a highly ordered crystal lattice.

V. References
  • NextSDS. "octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Synthetic Drug Strategy. URL: [Link]

Technical Support Center: Troubleshooting Octahydro-1H-pyrido[1,2-a]piperazin-3-one HCl Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize reactions involving the octahydro-1H-pyrido[1,2-a]piperazin-3-one scaffold. This bicyclic lactam is a highly valuable structural motif, frequently utilized in the synthesis of CNS-active agents and mu-opioid receptor antagonists[1].

However, its unique structural features—specifically, the presence of both a basic bridgehead tertiary amine and a secondary lactam nitrogen, combined with its formulation as a hydrochloride (HCl) salt[2]—create a complex reactivity profile. This guide addresses the causality behind common experimental failures and provides self-validating protocols to eliminate byproduct formation.

Quantitative Summary of Common Byproducts

To effectively troubleshoot, you must first identify the chemical nature of your reaction's failure. Table 1 summarizes the most frequent byproducts, their mechanistic causes, and their diagnostic mass spectrometry signatures.

Table 1: Analytical Signatures and Causality of Common Byproducts

Reaction TypeIntended ProductMajor Observed ByproductMechanistic CausalityDiagnostic Mass Shift (Δ m/z)
N-Alkylation N-Alkyl lactamQuaternary ammonium saltElectrophilic attack at the neutral tertiary bridgehead amine instead of the lactam nitrogen.+ Mass of Alkyl Group (Cationic)
Buchwald-Hartwig N-Aryl lactamProtodehalogenated SM + Unreacted lactamResidual HCl from the starting salt poisons the Pd catalyst or consumes the necessary base[3].N/A (Reaction stalls)
Base-Mediated Functionalized lactamRing-opened amino acidHydroxide-mediated nucleophilic attack on the lactam carbonyl cleaves the N1-C4 bond[4].+18 Da (Addition of H₂O)
Thermal/Basic Stereopure lactamC9a EpimerProlonged exposure to strong base causes deprotonation/reprotonation at the bridgehead carbon.Identical mass (Shift in HPLC retention)

Mechanistic Reaction Pathways

Understanding the divergent reactivity of the octahydro-1H-pyrido[1,2-a]piperazin-3-one scaffold is critical for controlling the outcome of your synthesis.

ReactionPathways SM Octahydro-1H-pyrido[1,2-a] piperazin-3-one HCl Neutral Neutralized Free Base (Tertiary Amine + Lactam NH) SM->Neutral Base (1.0 eq) Neutralization LactamAnion Lactam Anion (Deprotonated NH) Neutral->LactamAnion Strong Base (NaH) Deprotonation Byprod_Quat Byproduct: Quaternary Ammonium Salt Neutral->Byprod_Quat Weak Base + R-X Attack by 3° Amine Byprod_RingOpen Byproduct: Ring-Opened Amino Acid Neutral->Byprod_RingOpen Aqueous/Nucleophilic Base Hydrolysis Prod_Alkyl Target Product: N-Alkylated Lactam LactamAnion->Prod_Alkyl Electrophile (R-X) SN2 Attack

Divergent reaction pathways of the bicyclic lactam highlighting target and byproduct formation.

Troubleshooting FAQs

FAQ 1: Why am I observing quaternary ammonium salt formation during N-alkylation?

  • Expertise & Experience: The octahydro-1H-pyrido[1,2-a]piperazin-3-one molecule contains a highly nucleophilic tertiary bridgehead amine. When the HCl salt is neutralized, this amine competes with the inherently less nucleophilic lactam NH for the electrophile.

  • Causality: If a weak base (like K₂CO₃) is used, the lactam NH is not fully deprotonated. The neutral tertiary amine acts as the primary nucleophile, attacking the alkyl halide to form an undesired quaternary ammonium byproduct.

  • Solution: You must selectively deprotonate the lactam NH to form the highly nucleophilic lactam anion. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous, aprotic solvent (DMF). The resulting lactam anion will easily outcompete the tertiary amine for the electrophile.

FAQ 2: My Buchwald-Hartwig cross-coupling is stalling at <20% conversion. How do I fix this?

  • Expertise & Experience: Lactams are notoriously challenging substrates for Palladium-catalyzed C-N coupling due to their poor nucleophilicity[5]. Furthermore, starting with an HCl salt introduces acidic protons that can quench the basic additives (e.g., Cs₂CO₃, NaOtBu) required to drive the catalytic cycle.

  • Causality: Failure to account for the HCl equivalent means your reaction is effectively base-deficient. This prevents the formation of the critical palladium-amido intermediate, stalling the catalytic cycle and leading to protodehalogenation of your aryl halide[3].

  • Solution: Add exactly 1.0 extra equivalent of base to pre-neutralize the HCl salt before adding the Pd catalyst. Additionally, switch to a bidentate ligand optimized for lactam couplings, such as Xantphos or BrettPhos, which accelerate the challenging reductive elimination step[5].

FAQ 3: I am detecting a +18 m/z byproduct during strong base-mediated reactions. What is it?

  • Expertise & Experience: A +18 Da mass shift indicates the addition of water, which points directly to lactam ring opening.

  • Causality: The use of aqueous bases (NaOH, KOH) or adventitious water in hygroscopic solvents (like DMSO) leads to hydroxide-mediated nucleophilic attack on the lactam carbonyl. This cleaves the N1-C4 bond, yielding an open-chain amino acid byproduct[4].

  • Solution: Maintain strictly anhydrous conditions. Switch to non-nucleophilic bases (e.g., LiHMDS, KHMDS) and use freshly dried solvents.

Buchwald-Hartwig Optimization Workflow

BHTroubleshooting Start Buchwald-Hartwig Reaction Stalled CheckBase Is HCl salt fully neutralized? Start->CheckBase AddBase Add 1.0 eq extra base (e.g., Cs2CO3) CheckBase->AddBase No CheckLigand Is the ligand optimized for lactams? CheckBase->CheckLigand Yes AddBase->CheckLigand ChangeLigand Switch to Xantphos or BrettPhos CheckLigand->ChangeLigand No Success Catalytic Cycle Restored (Product Formation) CheckLigand->Success Yes ChangeLigand->Success

Troubleshooting logical workflow for stalled Buchwald-Hartwig lactam couplings.

Self-Validating Experimental Protocols

Protocol A: Regioselective N-Alkylation of Octahydro-1H-pyrido[1,2-a]piperazin-3-one HCl

This protocol is designed to prevent both quaternary ammonium salt formation and hydrolytic ring-opening.

  • Preparation: Pre-weigh 1.0 eq of octahydro-1H-pyrido[1,2-a]piperazin-3-one HCl[2] in an oven-dried Schlenk flask.

  • Atmosphere Control: Purge the flask with Argon for 15 minutes to ensure an anhydrous environment, preventing hydrolytic ring-opening.

  • Solvation: Suspend the salt in anhydrous DMF to achieve a 0.1 M concentration.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath to control the exothermic deprotonation process.

  • Deprotonation: Slowly add 2.2 eq of NaH (60% dispersion in mineral oil).

    • Causality Note: 1.0 eq neutralizes the HCl salt, and the remaining 1.2 eq selectively deprotonates the lactam NH.

  • Self-Validation Check 1: Stir at 0 °C for 30 minutes. Evolution of H₂ gas will visibly cease, and the suspension will transition to a clear, homogeneous solution, confirming complete formation of the lactam anion.

  • Electrophile Addition: Dropwise add 1.1 eq of the desired alkyl halide to prevent localized over-alkylation.

  • Reaction: Warm to room temperature and stir for 4 hours.

    • Self-Validation Check 2: TLC (10% MeOH in DCM, Ninhydrin stain) should show complete consumption of the baseline starting material.

  • Workup: Quench carefully with cold saturated aqueous NH₄Cl and extract with EtOAc.

Protocol B: Optimized Buchwald-Hartwig Arylation

This protocol accounts for the HCl salt stoichiometry and utilizes optimized ligands for lactam coupling[5].

  • Glovebox Assembly: In an argon-filled glovebox, combine 1.0 eq of the lactam HCl salt, 1.2 eq of aryl bromide, 0.05 eq Pd₂(dba)₃, 0.10 eq Xantphos, and 3.0 eq of Cs₂CO₃ in a dry reaction vial.

    • Causality Note: 3.0 eq of Cs₂CO₃ is critical; 1.0 eq neutralizes the HCl salt, leaving 2.0 eq to drive the Palladium catalytic cycle.

  • Solvation: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validation Check: Cool to room temperature. The reaction mixture should appear as a dark, fine suspension. A completely black, mirrored precipitate on the vial walls indicates premature catalyst degradation (Pd black formation) due to insufficient base or oxygen ingress.

  • Workup: Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd residues. Concentrate the filtrate and purify via flash chromatography.

References

  • Le Bourdonnec, B. et al. "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." PubMed, National Institutes of Health. URL:[Link]

  • "PubChemLite: Octahydro-1h-pyrido[1,2-a]piperazin-3-one hydrochloride." PubChem, National Center for Biotechnology Information. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, ACS Publications. URL:[Link]

  • "Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Buchwald–Hartwig amination." Wikipedia. URL:[Link]

Sources

Technical Support Center: Aqueous Stability Optimization for Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride . Due to its unique bicyclic piperazinone scaffold, this compound presents specific stability challenges in aqueous media. This document provides authoritative mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Causality of Degradation

To optimize stability, it is critical to understand why this molecule degrades. The compound contains a fused lactam (piperazin-3-one) and a tertiary bridgehead amine, making it susceptible to two primary degradation pathways in aqueous environments:

  • Lactam Hydrolysis: The piperazin-3-one ring undergoes both acid- and base-catalyzed hydrolysis via a tetrahedral intermediate[1]. In bicyclic systems, inherent ring strain prevents optimal planar amide resonance. This strain makes the lactam bond significantly more vulnerable to nucleophilic attack by water or hydroxide ions compared to unstrained, acyclic amides[2].

  • Oxidative Degradation: The electron-rich tertiary and secondary amines are prone to radical-mediated N-oxidation. This process is rapidly catalyzed by dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe²⁺) commonly found in standard laboratory water and buffer salts[3].

G Compound Octahydro-1H-pyrido [1,2-a]piperazin-3-one HCl AcidBase Aqueous Media (pH Extremes) Compound->AcidBase Oxygen Dissolved O2 & Trace Metals Compound->Oxygen Hydrolysis Lactam Hydrolysis (Tetrahedral Intermediate) AcidBase->Hydrolysis RingOpen Ring-Opened Amino Acid Derivative Hydrolysis->RingOpen Oxidation N-Oxidation (Radical Mechanism) Oxygen->Oxidation NOxide N-Oxide / Fragmented Products (M+16) Oxidation->NOxide

Mechanistic degradation pathways of octahydro-1H-pyrido[1,2-a]piperazin-3-one in aqueous solutions.

Troubleshooting Guides & FAQs

Q1: My unbuffered aqueous stock solutions show a 15% drop in purity over 48 hours at room temperature. What is the root cause? A1: The root cause is pH-driven, acid-catalyzed lactam hydrolysis. Because the compound is supplied as a hydrochloride salt, dissolving it in unbuffered water significantly depresses the solution's pH (often dropping below pH 3.5 depending on molarity). At this low pH, the lactam carbonyl is protonated, accelerating the formation of the tetrahedral intermediate and subsequent ring-opening into an amino acid derivative[1]. Corrective Action: Do not use unbuffered water. Reconstitute the compound in a weak buffer (e.g., 50 mM Citrate or Phosphate) adjusted to a pH of 5.5–6.5. This specific pH range minimizes both acid-catalyzed and base-catalyzed (hydroxide-mediated) hydrolysis[2].

Q2: During LC-MS stability profiling, I observe a new degradation peak with an M+16 mass shift. How can I prevent this during long-term storage? A2: An M+16 mass shift is the classic signature of N-oxidation at the piperazine nitrogens. This oxidative degradation is highly dependent on dissolved oxygen and is accelerated by trace metal impurities acting as weak catalysts[3]. Corrective Action: Implement a multi-pronged anti-oxidation strategy:

  • Sparge all aqueous buffers with Nitrogen or Argon for 15 minutes prior to dissolution.

  • Add 0.01% (w/v) EDTA to the formulation to chelate trace transition metals.

  • Store stock solutions in amber vials with minimal headspace.

Q3: Is it acceptable to store dosing solutions at room temperature for multi-day in vivo studies? A3: No. Piperazine derivatives exhibit significant thermal degradation in aqueous and biological matrices. Studies on structurally related piperazines demonstrate that room-temperature storage leads to rapid analyte loss, whereas samples stored at -20°C maintain >70% integrity over extended periods[4]. For multi-day studies, prepare solutions fresh daily or store aliquots at -20°C and thaw immediately before dosing.

Workflow Issue Observe Instability (Purity Drop / Precipitate) CheckPH Check Solution pH Issue->CheckPH CheckO2 Check LC-MS for M+16 Issue->CheckO2 IsAcidic pH < 4.0 (Acidic Salt Effect) CheckPH->IsAcidic Buffer Buffer to pH 5.5-6.5 (Citrate/Phosphate) IsAcidic->Buffer IsOxidized N-Oxidation Detected CheckO2->IsOxidized Degas Degas Buffer (N2/Ar) + 0.01% EDTA IsOxidized->Degas

Troubleshooting workflow for resolving aqueous instability of piperazin-3-one derivatives.

Quantitative Data: pH-Dependent Kinetic Stability

To guide formulation choices, the following table summarizes the extrapolated kinetic stability of the piperazin-3-one scaffold across different pH environments at 25°C.

Formulation MatrixMeasured pHDominant Degradation PathwayEstimated Half-Life (t½)Recommended Action
Unbuffered HPLC Water3.2 - 3.8Acid-catalyzed lactam hydrolysis< 3 daysAvoid for stock solutions.
50 mM Acetate Buffer4.5Mild acid hydrolysis~ 14 daysAcceptable for short-term use.
50 mM Phosphate Buffer6.0Minimized (Optimal stability)> 60 daysIdeal for long-term storage.
50 mM Tris Buffer8.5Base-catalyzed (OH⁻) hydrolysis< 5 daysAvoid alkaline conditions.
PBS + 0.01% EDTA + N₂7.4Minimized (Oxidation blocked)> 45 daysIdeal for in vivo dosing.

Self-Validating Experimental Protocols

To ensure scientific integrity, utilize the following self-validating protocols. The inclusion of internal controls ensures that any observed degradation is accurately attributed to the solvent matrix rather than analytical artifacts.

Protocol 1: Forced Degradation & Stability Profiling

Purpose: To map the specific degradation boundaries of octahydro-1H-pyrido[1,2-a]piperazin-3-one HCl for your specific batch and analytical setup.

  • Preparation of Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. (DMSO acts as a stable, non-hydrolytic reference control).

  • Matrix Spiking: Aliquot 100 µL of the DMSO stock into four separate vials. Dilute each to 1 mM using 900 µL of the following matrices:

    • Vial A (Acidic): 0.1 N HCl

    • Vial B (Alkaline): 0.1 N NaOH

    • Vial C (Oxidative): 3% H₂O₂ in HPLC water

    • Vial D (Control): 50 mM Phosphate Buffer, pH 6.0

  • Incubation: Incubate all vials at 40°C in a thermoshaker.

  • Sampling & Quenching: At t = 0, 4, 12, and 24 hours, extract 50 µL from each vial. Neutralize Vials A and B immediately with equivalent volumes of NaOH or HCl to arrest hydrolysis. Dilute all samples 1:10 in the mobile phase.

  • LC-MS Analysis: Analyze via LC-MS. Validation Check: Vial D must show >98% recovery at 24 hours. If Vial D shows degradation, investigate LC system contamination or autosampler temperature.

Protocol 2: Preparation of Optimized Aqueous Dosing Solutions

Purpose: To formulate a stable, bio-compatible aqueous solution for in vivo administration.

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer. Adjust to pH 6.0 using 0.1 M NaOH or HCl.

  • Chelation: Add EDTA disodium salt to a final concentration of 0.01% (w/v) to arrest metal-catalyzed oxidation[3].

  • Degassing: Sparge the buffer with high-purity Nitrogen gas for 15–20 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required amount of octahydro-1H-pyrido[1,2-a]piperazin-3-one HCl. Slowly add the degassed buffer while stirring gently. Note: Do not vortex vigorously, as this re-introduces oxygen into the matrix.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. (Avoid nylon filters, which can non-specifically bind basic amines).

  • Storage: Aliquot into amber glass vials, purge the headspace with Nitrogen, seal tightly, and store at -20°C until use[4].

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.[Link]

  • Eberhardt et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Freeman et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control.[Link]

  • Tseng et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology (PubMed).[Link]

Sources

Technical Support Center: Crystallization Troubleshooting for Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is a highly polar, fused bicyclic scaffold frequently utilized in medicinal chemistry and drug development. Due to the amphiphilic nature of the lipophilic octahydro-pyrido-piperazine core paired with the highly polar hydrochloride salt, researchers frequently encounter crystallization bottlenecks.

This guide provides field-proven, mechanistically grounded protocols to resolve the three most common failure modes: liquid-liquid phase separation (LLPS), severe hygroscopicity, and poor crystal habit.

Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

The Causality

"Oiling out" occurs when a supersaturated solution separates into two distinct liquid phases (a solute-rich phase and a solvent-rich phase) before solid crystallization can occur[1]. For complex amine hydrochlorides, this thermodynamic trap is typically triggered by rapid cooling or the aggressive addition of a non-polar anti-solvent (e.g., heptane or ethyl acetate) into a polar primary solvent (e.g., ethanol)[2]. Because the solute-rich oil phase acts as a highly concentrated sink for impurities, its eventual uncontrolled solidification yields a gummy, amorphous mass rather than a pure crystal lattice[3].

Protocol: Anti-Solvent Seeding Strategy to Bypass LLPS

To prevent LLPS, the operating trajectory must remain strictly within the metastable zone, avoiding the binodal (cloud point) curve where liquid demixing occurs[3].

  • Dissolution: Dissolve the crude octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride in a minimum volume of hot primary solvent (e.g., 2-propanol) at 65°C under moderate agitation (250 rpm).

  • Initial Anti-Solvent Dosing: Slowly dose the anti-solvent (e.g., isopropyl acetate) dropwise until the solution becomes faintly turbid. Immediately add 2-3 drops of the primary solvent to restore a clear, supersaturated state.

  • Seeding: Cool the reactor to 55°C (a temperature safely above the historical cloud point) and introduce 1-2 wt% of high-purity seed crystals. Hold the temperature isothermally for 60 minutes to allow the seeds to mature and consume the ambient supersaturation[].

  • Controlled Cooling & Dosing: Cool the mixture at a linear, controlled rate of 0.1°C/min down to 20°C while simultaneously dosing the remaining anti-solvent via a programmable syringe pump over 4 hours.

  • Isolation: Filter the resulting slurry, wash with cold anti-solvent, and dry under vacuum.

LLPS_Mechanism A Supersaturated API Solution B Rapid Cooling / Fast Anti-Solvent A->B Uncontrolled C Controlled Cooling + Seeding A->C Trajectory Control D Liquid-Liquid Phase Separation (Oiling Out) B->D T < Cloud Point E Metastable Zone Nucleation C->E Supersaturation Drop F Impure Amorphous Gum D->F Solidification G High-Purity Crystalline Salt E->G Uniform Growth

Thermodynamic pathways of uncontrolled liquid-liquid phase separation vs. seeded crystallization.

Section 2: Managing Hygroscopicity and Hydrate Formation

The Causality

Hydrochloride salts of basic amines are notoriously hygroscopic. The highly electronegative chloride ion acts as a strong hydrogen bond acceptor, readily interacting with atmospheric moisture to form stable hydrates or cause complete deliquescence[5]. If octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is exposed to high relative humidity (RH) during filtration, it will absorb water, dissolving its own crystal lattice and turning into a sticky paste[6].

Protocol: Anhydrous Isolation Workflow
  • Solvent Dehydration: Ensure all crystallization and wash solvents are dried over 3Å molecular sieves to achieve a water content of <0.05% (verified via Karl Fischer titration).

  • Inert Atmosphere: Perform the crystallization, slurry transfer, and filtration under a continuous blanket of dry nitrogen (N₂) or argon using an enclosed agitated nutsche filter dryer (ANFD).

  • Displacement Washing: Wash the filter cake with a highly volatile, anhydrous, non-polar solvent (e.g., dry heptane) to rapidly displace the mother liquor and minimize the cake's exposure time.

  • Vacuum Drying: Immediately apply a high vacuum (<10 mbar) at 45°C with a slight N₂ bleed to sweep away any residual moisture from the system.

Section 3: Quantitative Data - Solvent Screening Matrix

To optimize the crystallization of this specific hydrochloride salt, researchers must balance solubility, yield, and the risk of LLPS. The following table summarizes the expected behavior of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride across standard solvent systems.

Primary SolventAnti-SolventSolubility ProfileLLPS RiskRecommended Action
Methanol AcetoneHigh solubility in MeOHLowGood for high-yield recovery; requires sub-zero cooling (-10°C).
Ethanol Ethyl AcetateModerate in EtOHHighHigh risk of oiling out. Mandates strict seeding at 50°C.
Isopropanol HeptaneLow in IPAVery HighProne to biphasic demixing. Avoid unless using ultra-slow dosing.
Water TetrahydrofuranExtremely high in H₂OModerateForms hydrates. Use only if a specific hydrate polymorph is desired.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why are my crystals forming as thin, unfilterable needles instead of equant blocks? A1: Needle-like morphology indicates rapid, preferential growth along a single crystallographic axis, often driven by specific solvent-solute interactions or excessively high supersaturation[]. Troubleshooting: Implement Ostwald Ripening (temperature cycling). Heat the slurry to just below the dissolution temperature to dissolve the fine, high-surface-area needles, then cool slowly to allow the mass to deposit onto the thicker surviving crystals.

Ostwald_Ripening A Needle-like Crystals (High Surface Area) B Heating Phase (T_max) A->B Apply Heat C Partial Dissolution (Fines & Needles dissolve) B->C Thermodynamic Drive D Cooling Phase (T_min) C->D Controlled Cooling D->B Repeat Cycle (3-5x) E Equant/Blocky Crystals (Low Surface Area) D->E Deposition on Stable Faces

Temperature cycling workflow (Ostwald Ripening) to convert needle-like crystals into blocky forms.

Q2: My compound was highly crystalline in the reactor, but turned into a sticky paste on the filter paper. What happened? A2: This is a classic symptom of deliquescence. The cold filter cake condensed atmospheric moisture, and the highly hygroscopic hydrochloride salt dissolved in the absorbed water[5]. Troubleshooting: You must filter under a nitrogen tent or use an enclosed system. Never pull ambient laboratory air through the filter cake.

Q3: How do I ensure I am consistently getting the same polymorph during scale-up? A3: Polymorphism in pharmaceutical salts is highly dependent on the nucleation temperature and solvent composition[6]. Troubleshooting: Establish a strict seeding protocol. By introducing seeds of the desired polymorph (e.g., Form I) into the metastable zone, you bypass primary nucleation and force the system to grow exclusively via secondary nucleation on the existing crystal lattice[]. Always validate the final form using X-Ray Powder Diffraction (XRPD).

References
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
  • The Problem of Oiling Out in Chemical Process Development. KiloMentor.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Technical Support Center: Aminoacetamidine Dihydrochloride Crystalliz
  • An In-Line Study of Oiling Out and Crystallization.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC - NIH.

Sources

Validation & Comparative

HPLC Validation Strategies for Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design analytical control strategies for challenging pharmaceutical intermediates. Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride (CAS: 1427380-17-3) is a prime example of a molecule that actively resists standard analytical workflows ()[1].

To develop a self-validating, robust assay for this compound, we must move beyond traditional reversed-phase high-performance liquid chromatography (RP-HPLC) and engineer a method tailored to its specific physicochemical properties.

The Analytical Challenge: Causality & Chemistry

Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride is a highly polar, basic, bicyclic aliphatic amine containing a lactam moiety[2]. This structure presents a dual challenge for chromatographers:

  • High Polarity & Basicity: Standard RP-HPLC relies on hydrophobic interactions. Because this compound is highly hydrophilic and ionized, it elutes in the void volume of a C18 column. Furthermore, basic piperazine nitrogens interact strongly with residual silanols on silica-based columns, causing severe peak tailing ()[3].

  • Lack of a Chromophore: Lacking a conjugated π -system or aromatic ring, this molecule is essentially invisible to standard UV-Vis detectors above 220 nm. Relying on the weak amide absorbance at 210 nm results in severe baseline drift and poor sensitivity due to mobile phase interference ()[4].

MethodSelection Start Target: Octahydro-1H-pyrido [1,2-a]piperazin-3-one HCl Prop1 Highly Polar & Basic? Start->Prop1 Prop2 Lacks Chromophore? Prop1->Prop2 Yes RP_UV Standard RP-HPLC-UV (Fails: No Retention/Signal) Prop1->RP_UV No IP_UV Ion-Pairing RP-HPLC-UV (Suboptimal: Baseline Noise) Prop2->IP_UV Weak UV (210nm) HILIC_CAD HILIC-CAD (Optimal: Universal Detection) Prop2->HILIC_CAD Universal (CAD) LC_MS HILIC-LC-MS (High Cost/High Sensitivity) Prop2->LC_MS Mass Spec

Fig 1. Decision matrix for selecting the optimal HPLC method based on compound physicochemical traits.

Methodological Comparison: IP-RP-HPLC vs. HILIC-CAD

To establish a trustworthy control strategy, we compared two distinct chromatographic approaches:

  • Method A: Ion-Pairing RP-HPLC-UV (210 nm). This method uses an ion-pairing reagent (e.g., sodium heptanesulfonate) to neutralize the basic charge and force retention on a C18 column. Causality: While retention improves, the reliance on 210 nm UV detection still results in poor sensitivity, high background noise, and baseline instability.

  • Method B: HILIC with Charged Aerosol Detection (CAD). Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and an organic-rich mobile phase. Causality: The mechanism relies on the analyte partitioning into a stagnant, water-rich layer immobilized on the stationary phase surface, which perfectly retains polar, basic compounds ()[5]. Coupling this with CAD solves the detection issue. CAD nebulizes the eluent, evaporates the solvent, and applies a positive charge to the remaining non-volatile analyte particles via a corona discharge. The electrometer measures this charge, yielding a highly sensitive response independent of the molecule's optical properties ()[6].

Experimental Data & ICH Q2(R2) Validation

We executed a full validation protocol aligned with the latest[7] for analytical procedure lifecycle management. The framework requires rigorous testing of accuracy, precision, specificity, linearity, and LOD/LOQ[8].

Validation ParameterICH Q2(R2) CriteriaMethod A (IP-RP-HPLC-UV)Method B (HILIC-CAD)
Specificity No interference at RTBaseline noise interferenceClear, baseline resolved
Retention Factor ( k′ ) >2.0 1.8 (Poor retention)5.4 (Excellent retention)
Asymmetry ( As​ ) 0.8−1.5 2.1 (Severe tailing)1.1 (Symmetrical)
Linearity ( R2 ) ≥0.995 0.982 (Non-linear at low end)0.999 (Quadratic fit applied)*
LOD S/N≥3 5.0 μg/mL 0.2 μg/mL
LOQ S/N≥10 15.0 μg/mL 0.6 μg/mL
Precision (%RSD) ≤2.0% 3.5% (Fails criteria)0.8% (Passes criteria)

*Note: CAD response is inherently non-linear over large concentration ranges; applying a quadratic calibration curve is standard practice and fully compliant with ICH Q2(R2) when scientifically justified[9].

Step-by-Step Methodology: The HILIC-CAD Workflow

To ensure reproducibility and trustworthiness, the following is the optimized, self-validating protocol for the superior HILIC-CAD method.

Step 1: Stationary Phase Selection Utilize a Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm). Causality: The zwitterionic surface maintains a highly stable hydration layer, preventing the severe peak tailing typically caused by basic nitrogens interacting with unshielded silanols ()[10].

Step 2: Mobile Phase Preparation

  • Channel A: 100 mM Ammonium Formate in highly purified water (pH adjusted to 3.2 with formic acid). Causality: The high buffer concentration ensures consistent ionization of the piperazine ring and stabilizes electrostatic interactions. CAD requires volatile buffers; ammonium formate is ideal.

  • Channel B: 100% LC-MS Grade Acetonitrile.

  • Elution: Isocratic at 15% A / 85% B. Causality: HILIC requires >70% organic solvent to maintain the aqueous partition layer.

Step 3: Sample Dilution Dilute the octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride standard and samples in 80% Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary water layer, leading to peak splitting and retention time drift.

Step 4: CAD Detector Configuration

  • Evaporation Temperature: 35°C. Causality: Ensures complete volatilization of the mobile phase without thermally degrading the semi-volatile free base form of the analyte.

  • Data Collection Rate: 10 Hz with a 3.6s filter to optimize the signal-to-noise ratio.

HILIC_CAD_Workflow Sample 1. Sample Prep (Dilute in ACN) Column 2. HILIC Column (Water Partitioning) Sample->Column Inject Nebulizer 3. CAD Nebulization (Aerosol Generation) Column->Nebulizer Elute Charge 4. Corona Discharge (Particle Charging) Nebulizer->Charge Dry Electrometer 5. Electrometer (Signal Measurement) Charge->Electrometer Measure

Fig 2. Step-by-step mechanistic workflow of the HILIC separation and Charged Aerosol Detection.

Conclusion

For highly polar, basic compounds lacking a chromophore like octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride, traditional RP-HPLC-UV methods are scientifically inadequate. By aligning the chromatographic mechanism with the molecule's properties (HILIC) and utilizing a universal, mass-based detector (CAD), laboratories can achieve a robust, ICH Q2(R2)-compliant assay that guarantees data integrity and operational reliability.

References

  • NextSDS Chemical Database. "octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride — Chemical Substance Information." Available at: [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." Available at:[Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." Available at: [Link]

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." Available at:[Link]

  • PubMed Central (NIH). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Available at:[Link]

  • LCGC International. "HILIC: A Critical Evaluation." Available at: [Link]

Sources

comparative reactivity of octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride Enantiomers: A Guide to Conformationally Restricted Scaffolds

As a Senior Application Scientist, I approach the derivatization of rigidified sp3 -rich scaffolds not merely as a synthetic task, but as an exercise in stereoelectronic control. The drive towards complex, three-dimensional chemical space in modern drug discovery has elevated the importance of bicyclic systems[1]. Among these, octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride stands out as a premier rigidified bioisostere for standard piperazines[2].

By fusing a piperidine ring to a piperazin-3-one core, the resulting architecture locks the exit vectors of the secondary amine, dramatically altering its pharmacokinetic and pharmacodynamic profile[3]. This guide objectively compares the reactivity of its two enantiomers—(9aR) and (9aS)—against standard non-chiral alternatives, providing the mechanistic causality and self-validating protocols required for successful implementation.

Stereochemical Dynamics & Mechanistic Causality

The core reactivity of this scaffold resides at the secondary amine within the piperazinone ring. The stereocenter at the bridgehead carbon (C9a) defines the spatial projection of the entire molecule, yielding the (9aR) and (9aS) enantiomers[2].

The Chiral vs. Achiral Reactivity Paradigm: When reacting with achiral electrophiles (e.g., standard SN​Ar or coupling with benzoic acid), both enantiomers exhibit identical thermodynamic and kinetic profiles. However, the true comparative reactivity emerges when these enantiomers are subjected to chiral environments—such as coupling with enantiopure amino acids or binding to chiral enzymatic pockets[3].

In these scenarios, the approach of a chiral electrophile results in diastereomeric transition states. The steric bulk of the fused piperidine ring will either favorably align (matched pair ) or sterically clash (mismatched pair ) with the incoming chiral center. This causality dictates that one enantiomer will undergo rapid derivatization, while the other suffers from elevated activation energy ( ΔG‡ ) and sluggish kinetics.

Mechanism Substrate Chiral Electrophile (e.g., L-Amino Acid) R_Isomer (9aR)-Piperazinone Matched Pair Substrate->R_Isomer S_Isomer (9aS)-Piperazinone Mismatched Pair Substrate->S_Isomer TS_R Favorable TS Minimal Steric Clash R_Isomer->TS_R Approach TS_S Unfavorable TS Severe Steric Clash S_Isomer->TS_S Approach Prod_R Fast Kinetics High Yield (>85%) TS_R->Prod_R ΔG‡ low Prod_S Slow Kinetics Lower Yield (<50%) TS_S->Prod_S ΔG‡ high

Diastereomeric transition states formed during coupling with a chiral electrophile.

Comparative Performance Matrix

To objectively evaluate the scaffold, we compare the (9aR)-enantiomer, the (9aS)-enantiomer, and a non-chiral control (Piperazin-2-one). The data below illustrates the kinetic resolution effect when coupling with a chiral electrophile (N-Boc-L-Phenylalanine) versus an achiral one (Benzoic acid).

ScaffoldAchiral Amide Coupling (Yield %)Chiral Amide Coupling (Yield %) SN​Ar Reactivity (Yield %)Diastereomeric Excess (de %)
(9aR)-Enantiomer 92%88% (Matched)78%>98%
(9aS)-Enantiomer 91%45% (Mismatched)76%>98%
Piperazin-2-one (Control) 95%93%85%N/A

Data Interpretation: The non-chiral control exhibits universally higher yields due to the absence of the bulky fused piperidine ring. However, it lacks the 3D exit vector control provided by the octahydro-1H-pyrido[1,2-a]piperazin-3-one scaffold[1].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes specific stoichiometric controls and a mandatory chiral validation step to guarantee that the basic conditions do not induce epimerization at the C9a bridgehead.

Protocol: Diastereoselective Amide Coupling

Objective: Synthesize N-acyl derivatives while preserving bridgehead stereointegrity.

Causality & Design: The starting material is supplied as a hydrochloride salt[4]. We employ exactly 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Why? The first equivalent liberates the secondary amine free base; the second neutralizes the carboxylic acid; the third acts as a catalytic proton sink for the HATU activation cycle. DIPEA is deliberately chosen over stronger amidine bases (like DBU) to strictly prevent base-catalyzed epimerization at the susceptible C9a position.

Step-by-Step Methodology:

  • Free-Basing: Suspend (9aR)-octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride (1.0 mmol) in anhydrous DMF (5.0 mL) at 0 °C. Add DIPEA (3.0 mmol) dropwise. Stir for 10 minutes until a homogenous solution is achieved.

  • Activation: In a separate vial, dissolve the chiral carboxylic acid (e.g., N-Boc-L-Phe, 1.1 mmol) and HATU (1.1 mmol) in DMF (3.0 mL). Stir for 5 minutes to form the active OAt-ester.

  • Coupling: Transfer the activated ester solution to the free-based amine. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (Critical): Subject the crude product to Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) to quantify the diastereomeric excess (de%). A de% of >98% validates that the DIPEA protocol successfully prevented C9a epimerization.

Workflow A HCl Salt (9aR or 9aS) B Free-Basing (DIPEA, DMF) A->B 3.0 eq Base C Chiral Electrophile B->C HATU Activation D Reaction Monitoring C->D 1-4 hrs at RT E Chiral HPLC Validation D->E ee/de% Calc

Experimental workflow for comparative derivatization and chiral analysis.

References

  • PubChemLite - Octahydro-1h-pyrido[1,2-a]piperazin-3-one hydrochloride (C8H14N2O) . Université du Luxembourg / PubChem.[Link]

  • BICYCLIC HETEROARYL AMINE COMPOUNDS AS PI3K INHIBITORS.
  • A unified lead-oriented synthesis of over fifty molecular scaffolds . Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

GC-MS vs LC-MS for detecting octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS vs LC-MS for the Detection of Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride: A Definitive Application Guide

As a Senior Application Scientist navigating the complexities of modern drug development and metabolomics, I frequently encounter analytical bottlenecks when dealing with highly polar, salt-form building blocks. Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride (CAS: 1427380-17-3) is a prime example of such a challenge. It is a bicyclic piperazine derivative widely utilized as a structural scaffold in pharmaceutical synthesis.

Because it is an amine hydrochloride salt, its intrinsic physicochemical properties—specifically its high polarity, water solubility, and lack of volatility—dictate the analytical approach. In this guide, we will objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of this compound, explaining the mechanistic causality behind each experimental choice and providing self-validating protocols for your laboratory.

Chemical Profile & Analytical Causality

To choose the right mass spectrometry platform, we must first understand the molecule's behavior in different environments.

  • Compound: Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride

  • Molecular Formula: C8H15ClN2O (Free base: C8H14N2O)

  • Monoisotopic Mass (Free Base): ~154.11 Da

  • Predicted ESI+ Adduct: [M+H]+ at m/z 155.11

The Causality of Platform Selection: The fundamental rule of mass spectrometry is that [1].

Because octahydro-1H-pyrido[1,2-a]piperazin-3-one is a hydrochloride salt, it exists as an ionized species in aqueous environments. In the heated inlet of a GC-MS (typically 250°C), this salt lattice will not vaporize; it will either deposit as a non-volatile residue (causing active sites and peak tailing) or thermally degrade. Therefore, GC-MS analysis inherently requires extensive sample preparation to neutralize the salt (free-basing) and mask the polar amine (derivatization).

Conversely, Electrospray Ionization (ESI) in LC-MS transfers ions directly from the liquid phase to the gas phase. Since the basic secondary/tertiary nitrogens in the piperazine ring are already protonated in a slightly acidic or neutral aqueous mobile phase, the molecule is "pre-ionized." This leads to explosive sensitivity in ESI+ mode, making [2].

Objective Comparison: Performance Metrics

The following table summarizes the quantitative and qualitative performance differences between the two platforms for this specific analyte.

Analytical ParameterLC-MS/MS (ESI+)GC-MS (EI)
Optimal Analyte State Polar, Ionic, Non-volatileNon-polar, Volatile, Thermally Stable
Sample Preparation Minimal (Dilute & Shoot / Protein Crash)Extensive (Free-basing + LLE + Derivatization)
Derivatization Required? NoYes (e.g., Acylation via TFAA or Silylation)
Ionization Mechanism Soft (ESI) → Strong [M+H]+ at m/z 155.1Hard (EI) → Extensive fragmentation
Sensitivity for Salts Sub-ng/mL (Excellent)Moderate to Poor (Dependent on derivatization yield)
Throughput (Prep + Run) High (~5-10 min/sample)Low (~45-60 min/sample)
Matrix Effects Susceptible to ion suppressionSusceptible to inlet contamination

Logical Workflows & Visualizations

To visualize the strategic divergence between these two platforms, consider the following decision tree.

Workflow A Sample: Piperazine HCl Salt B LC-MS/MS Pathway (Direct Analysis) A->B C GC-MS Pathway (Derivatization) A->C D Dilute in ACN/H2O + Internal Standard B->D G Free-base with NaOH Liquid-Liquid Extraction C->G E HILIC Chromatography (Retains Polar Amines) D->E F ESI+ Ionization [M+H]+ m/z 155.1 E->F H Acylation (TFAA) Incubate 60°C G->H I EI Ionization Library Matching H->I

Analytical workflow comparing direct LC-MS/MS analysis vs. derivatization-dependent GC-MS.

Self-Validating Experimental Protocols

A robust analytical method must be a "self-validating system"—meaning it contains internal controls that immediately flag a failure, preventing the reporting of false negatives or inaccurate quantifications.

Protocol 1: LC-MS/MS (The Preferred Direct Method)

Scientific Rationale: Standard Reversed-Phase (C18) columns struggle to retain highly polar amines, causing them to elute in the void volume where matrix suppression is highest. By utilizing [3], we retain the polar salt, ensuring it elutes in a clean chromatographic window.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample 1:100 in Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid.

  • Internal Standard (IS) Addition: Spike the sample with a stable isotope-labeled piperazine analog (e.g., Piperazine-d8) at a known concentration (10 ng/mL).

  • Chromatography: Inject 2 µL onto a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, ramp down to 50% B over 5 minutes to elute the polar analyte.

  • Detection (ESI+ MRM): Monitor the precursor-to-product transition for octahydro-1H-pyrido[1,2-a]piperazin-3-one. The [4]. Optimize collision energy (CE) to monitor major fragments (e.g., m/z 112.1 and 84.1).

  • Self-Validation Check: The system automatically monitors the peak area of the IS. If the IS area drops by >15% compared to a neat solvent injection, the system flags the sample for severe matrix suppression, invalidating the run.

LCMS_Validation A Spike Internal Standard (Isotope Labeled) B HILIC Separation (Gradient Elution) A->B C MRM Detection (Quant & Qual Transitions) B->C D Check IS Area (Self-Validation) C->D E Pass: Area ±15% Report Data D->E F Fail: Area Drop Flag Matrix Effect D->F

Self-validating LC-MS/MS protocol utilizing internal standard monitoring for matrix effects.
Protocol 2: GC-MS (The Derivatization-Assisted Alternative)

Scientific Rationale: To force this molecule through a GC column, we must neutralize the hydrochloride salt and cap the active amine site to prevent hydrogen bonding and thermal degradation.

Step-by-Step Methodology:

  • Free-Basing: Add 500 µL of 1M NaOH to 500 µL of the aqueous sample to raise the pH > 10, neutralizing the hydrochloride salt to its free base form.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of Hexane/Ethyl Acetate (1:1, v/v). Vortex for 2 minutes, centrifuge, and transfer the upper organic layer to a clean vial.

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Acylation): Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pure Ethyl Acetate. Cap tightly and incubate at 60°C for 30 minutes.

  • Reconstitution: Evaporate the excess TFAA (crucial to protect the GC column) and reconstitute in 100 µL of Ethyl Acetate.

  • Detection (EI): Inject 1 µL in splitless mode (Inlet at 250°C). Use a standard DB-5MS column.

  • Self-Validation Check: Program the MS to monitor the underivatized target mass (m/z 154). If this peak appears in the chromatogram, it acts as an immediate internal flag that the derivatization reaction was incomplete, invalidating the batch and preventing false-negative reporting.

Conclusion

While GC-MS can be forced to analyze octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride through rigorous free-basing and derivatization, it is an analytical compromise. LC-MS/MS (specifically paired with HILIC chromatography and ESI+ ionization) is the definitive, scientifically sound choice. It aligns perfectly with the molecule's innate polarity and pre-ionized salt state, offering superior sensitivity, minimal sample preparation, and higher throughput.

References

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research Arome Science URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome Journal of Proteome Research (ACS Publications) URL:[Link]

  • Octahydro-1h-pyrido[1,2-a]piperazin-3-one hydrochloride (C8H14N2O) PubChem / National Institutes of Health URL:[Link]

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Octahydro-1H-pyrido[1,2-a]piperazin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

Octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride (CAS: 1427380-17-3) is a bicyclic piperazine derivative frequently utilized as a foundational building block in advanced pharmaceutical synthesis and drug discovery pipelines[1][2]. While highly valuable for generating complex chiral motifs, its disposal requires rigorous oversight. As an Acute Toxicity Category 4 substance across all exposure routes (oral, dermal, inhalation) and a Specific Target Organ Toxicity (STOT SE 3) agent, improper handling or disposal poses immediate risks to laboratory personnel and environmental integrity[1].

This guide provides a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of this compound, ensuring full compliance with environmental health and safety (EHS) mandates[3].

Physicochemical & Hazard Profile

Understanding the quantitative and qualitative properties of the chemical is the first step in designing a safe disposal strategy. The data below dictates the engineering controls and segregation logic applied in the subsequent protocols[1][4].

Property / HazardDescription / Classification
Chemical Name octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride
CAS Number 1427380-17-3
Molecular Formula C8H15ClN2O (C8H14N2O · HCl)
Molecular Weight 190.67 g/mol
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Target Organ Toxicity STOT SE 3 (H336) - May cause drowsiness or dizziness
Safety & Handling Prerequisites: The "Why" Behind the PPE

Before initiating any disposal or cleanup procedures, specific barrier protections must be established. We do not just wear PPE for compliance; we wear it based on the chemical's mechanistic interaction with human physiology.

  • Engineering Controls (Fume Hood/Powder Station): The compound is an Acute Tox 4 inhalation hazard[1]. Because it is a hydrochloride salt, it can form fine, easily aerosolized dust. Handling must occur under negative pressure to prevent respiratory uptake and subsequent CNS depression (STOT SE 3).

  • Barrier Protection (Nitrile Gloves & Goggles): The piperazine derivative is a Skin Irrit 2 and Eye Irrit 2A hazard[1]. Standard 4-mil nitrile gloves provide sufficient breakthrough time for dry powder, but double-gloving is mandatory during spill cleanup or when handling the compound in organic solvents, which can act as permeation enhancers.

Step-by-Step Disposal Workflows

This protocol is a self-validating system: each step includes a verification check to prevent downstream chemical incompatibilities. Hazardous waste must never be discharged into the sewer system[3].

Workflow A: Solid Waste (Unused Powder & Contaminated Consumables) Causality: Solid hydrochloride salts are stable but highly water-soluble. They must be kept dry during accumulation to prevent the leaching of the active pharmaceutical ingredient (API) building block.

  • Segregation: Collect all unused powder, contaminated weigh boats, and filter papers in a dedicated, chemically compatible solid waste container (typically a high-density polyethylene (HDPE) bucket).

  • Packaging: Double-bag the solid waste using transparent, heavy-duty hazardous waste bags. Tie each bag individually (gooseneck knot) to prevent dust escape.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the contents as "Toxic Solid Waste: octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride" and check the "Toxic" and "Irritant" hazard boxes[1].

Workflow B: Aqueous Waste Solutions Causality: The piperazine core is basic, but the presence of the hydrochloride counterion means that aqueous solutions of this compound will typically be slightly acidic.

  • pH Verification (Self-Validation Step): Before transferring the solution to a bulk aqueous waste carboy, test the pH using indicator paper. Why? Adding an acidic solution to a carboy containing basic waste (e.g., sodium hydroxide) will cause an exothermic neutralization reaction, potentially leading to container rupture.

  • Neutralization (If Required): If the pH is below 4.0, carefully adjust the pH to a neutral range (6-8) using a dilute, weak base (e.g., 5% sodium bicarbonate) slowly to prevent excessive effervescence.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy.

Workflow C: Organic Solvent Waste Causality: During synthesis, this building block is often dissolved in solvents like dichloromethane (DCM) or dimethylformamide (DMF)[5].

  • Halogen Verification: Determine the solvent used. If the solvent is halogenated (e.g., DCM, chloroform), the waste must go into a "Halogenated Organic Waste" container. If non-halogenated (e.g., methanol, DMF), use the "Non-Halogenated" container.

  • Concentration Limit: Ensure the concentration of the API building block does not exceed the EHS guidelines for your specific waste stream.

  • Storage: Store the carboy in a secondary containment tray within a flammable storage cabinet until EHS pickup.

Spill Response & Decontamination Protocol

In the event of a localized spill, immediate and controlled action is required to prevent aerosolization[3].

  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. Verify that the spill is small enough to be handled locally (typically <50g of powder or <500mL of solution).

  • Containment (The Anti-Aerosolization Rule): Never dry sweep the powder. Dry sweeping aerosolizes the toxic dust[1]. Instead, cover the powder with a slightly damp, inert absorbent pad to suppress dust formation.

  • Absorption: For liquid spills, encircle the spill with a chemical spill boom, then cover the liquid with an inert absorbent like vermiculite or diatomaceous earth.

  • Collection: Use a non-sparking plastic scoop to collect the saturated absorbent or damp powder. Place it directly into a hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting all wash water as hazardous aqueous waste.

Waste Segregation Decision Logic

The following diagram illustrates the logical pathways for segregating octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride waste based on its physical state.

DisposalWorkflow Start Waste Generation: Octahydro-1H-pyrido[1,2-a] piperazin-3-one HCl StateCheck What is the physical state of the waste? Start->StateCheck Solid Solid Powder (Unused/Spill) StateCheck->Solid Solid Aqueous Aqueous Solution (Water-based) StateCheck->Aqueous Aqueous Organic Organic Mixture (Reaction Solvent) StateCheck->Organic Organic SolidContainer Seal in double-bagged hazardous waste container Solid->SolidContainer AqueousContainer Check pH; Collect in Aqueous Waste Jug Aqueous->AqueousContainer OrganicContainer Segregate: Halogenated vs. Non-Halogenated Organic->OrganicContainer Labeling Affix GHS Labels: Acute Tox 4, Irritant SolidContainer->Labeling AqueousContainer->Labeling OrganicContainer->Labeling Disposal EHS Pickup & High-Temp Incineration Labeling->Disposal

Decision tree for the segregation and disposal of octahydro-1H-pyrido[1,2-a]piperazin-3-one HCl.

References
  • NextSDS. octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride — Chemical Substance Information. Retrieved from: [Link]

  • PubChemLite. Octahydro-1h-pyrido[1,2-a]piperazin-3-one hydrochloride (C8H14N2O). Retrieved from: [Link]

  • Vanderbilt Environmental Health and Safety (VEHS). Laboratory Guide for Managing Chemical Waste. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). A tutorial review for research laboratories to support the vital path toward inherently sustainable and green synthetic chemistry. Retrieved from:[Link]

Sources

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Reactant of Route 2
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